(s)-4-(1-Aminoethyl)-2-chlorophenol
Description
BenchChem offers high-quality (s)-4-(1-Aminoethyl)-2-chlorophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (s)-4-(1-Aminoethyl)-2-chlorophenol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C8H10ClNO |
|---|---|
Molecular Weight |
171.62 g/mol |
IUPAC Name |
4-[(1S)-1-aminoethyl]-2-chlorophenol |
InChI |
InChI=1S/C8H10ClNO/c1-5(10)6-2-3-8(11)7(9)4-6/h2-5,11H,10H2,1H3/t5-/m0/s1 |
InChI Key |
FJYAUFCFHMTVBY-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)O)Cl)N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)O)Cl)N |
Origin of Product |
United States |
Physicochemical Profiling and Analytical Workflows for (S)-4-(1-aminoethyl)-2-chlorophenol: A Comprehensive Technical Guide
Executive Summary
(S)-4-(1-aminoethyl)-2-chlorophenol is a highly versatile chiral building block utilized in modern drug discovery and fine chemical synthesis. Characterized by an ortho-chlorophenol moiety and a benzylic amine with a defined (S)-stereocenter, this molecule presents a unique physicochemical profile. The proximity of its two ionizable groups (an acidic phenol and a basic amine) creates complex acid-base equilibria at physiological pH. This whitepaper provides a rigorous framework for characterizing its physicochemical properties, detailing self-validating protocols and the mechanistic rationale behind its structural behavior.
Structural and Physicochemical Profiling
Molecular Architecture and Causality
The physicochemical behavior of (S)-4-(1-aminoethyl)-2-chlorophenol is dictated by two primary pharmacophores:
-
Ortho-Chlorophenol: The chlorine atom at the ortho position exerts a strong inductive electron-withdrawing effect (-I), which stabilizes the phenoxide anion. This lowers the pKa of the phenol from ~10.0 (in unsubstituted phenol) to approximately 8.5. Consequently, at physiological pH, a significant fraction of the phenol is ionized, enhancing its hydrogen-bond donating and accepting capacity.
-
(S)-1-Aminoethyl Group: The benzylic amine acts as a classic hydrogen-bond donor/acceptor. The (S)-configuration dictates the spatial trajectory of the methyl group. In biological systems, this restricts conformational flexibility and directs the methyl group into specific hydrophobic pockets, preventing the steric clashes that an (R)-enantiomer would suffer.
Quantitative Data Summary
The following table summarizes the core physicochemical parameters of the free base.
Table 1: Physicochemical Properties of (S)-4-(1-aminoethyl)-2-chlorophenol
| Property | Value (Predicted/Typical) | Method / Source |
| Molecular Weight | 171.62 g/mol | Theoretical |
| Exact Mass | 171.0451 Da | Theoretical |
| pKa1 (Phenol OH) | ~8.5 | Potentiometric/UV-metric[1] |
| pKa2 (Amine NH3+) | ~9.2 | Potentiometric/UV-metric[1] |
| LogP (Neutral) | ~1.9 | Shake-Flask (OECD 107)[2] |
| LogD (pH 7.4) | ~0.8 | Shake-Flask |
| Stereochemistry | (S)-Enantiomer (>99% ee) | Chiral HPLC[3] |
Mechanistic Insights: Overlapping Macroscopic pKa Values
A critical analytical challenge in characterizing this compound is the proximity of its pKa values. Because the phenol (pKa ~8.5) and the benzylic amine (pKa ~9.2) ionize within one pH unit of each other, the molecule exhibits overlapping macroscopic pKa values. At physiological pH (7.4), the compound exists as a dynamic equilibrium mixture of cationic, neutral, and zwitterionic microspecies.
Microspecies acid-base equilibria of (S)-4-(1-aminoethyl)-2-chlorophenol.
Experimental Methodologies for Physicochemical Characterization
As a Senior Application Scientist, I emphasize that protocols must not only generate data but actively prove their own validity. The following methodologies incorporate built-in self-validation steps.
Protocol 1: pKa Determination via UV-Metric Potentiometric Titration
Due to the overlapping pKa values, standard potentiometry is insufficient. UV-metric titration is required to deconvolute the macroscopic pKa into microscopic constants. Causality: The phenol ionization causes a significant bathochromic shift in the UV spectrum, whereas the amine ionization does not. Tracking UV absorbance alongside pH allows for the isolation of the phenol's specific pKa[1].
Step-by-Step Workflow:
-
Preparation: Dissolve 1 mg of the compound in 10 mL of 0.15 M KCl (to maintain constant ionic strength).
-
Blank Titration: Perform a blank titration of the KCl solvent using 0.5 M HCl and 0.5 M KOH to map the electrode response.
-
Acidification: Lower the sample pH to 2.0 using 0.5 M HCl to ensure 100% protonation (cationic state).
-
Titration: Titrate with 0.5 M KOH under a nitrogen atmosphere (to prevent CO2 absorption) up to pH 12.0.
-
UV-Vis Monitoring: Continuously monitor UV absorbance using a diode-array detector (200-350 nm) via a fiber-optic dip probe.
-
Self-Validation: Reverse the titration (pH 12.0 to 2.0) using 0.5 M HCl. A hysteresis of < 0.1 pH units confirms the absence of degradation or precipitation.
Protocol 2: LogP/LogD Profiling via the Shake-Flask Method
Lipophilicity dictates the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The shake-flask method remains the gold standard for highly accurate LogP determination[2]. Causality: While computational models provide estimates, the zwitterionic potential of this molecule causes deviations from predicted LogP. Experimental validation is mandatory.
Step-by-Step Workflow:
-
Phase Saturation: Stir n-octanol and aqueous buffer (pH 7.4 for LogD) together for 24 hours to ensure mutual saturation.
-
Preparation: Dissolve the compound in the pre-saturated aqueous buffer at a concentration of 1 mg/mL.
-
Partitioning: Add equal volumes (5 mL) of the aqueous solution and pre-saturated n-octanol into a glass vial.
-
Equilibration: Shake mechanically at 100 strokes/min for 24 hours at 25.0 ± 0.1 °C.
-
Separation: Centrifuge at 3000 rpm for 20 minutes to break any micro-emulsions.
-
Quantification & Self-Validation: Quantify the concentration in both phases using . Calculate the mass balance: (Mass_aq + Mass_oct) / Mass_initial. An acceptable recovery of 95-105% proves the compound was not lost to glass adsorption or degradation.
Experimental workflow for LogD determination via the Shake-Flask method.
Protocol 3: Enantiomeric Purity Assessment (Chiral HPLC)
Ensuring the integrity of the (S)-stereocenter is paramount, as racemization can occur under extreme pH or thermal conditions during synthesis or storage. Chiral chromatography ensures the >99% ee requirement is met[3]. Causality: The benzylic position is susceptible to racemization via carbocation formation if exposed to strong Lewis acids.
Step-by-Step Workflow:
-
Column Selection: Use an amylose-based chiral stationary phase (e.g., Chiralpak AD-H).
-
Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v). The addition of diethylamine is critical; it suppresses peak tailing caused by the basic benzylic amine interacting with residual silanols on the silica support.
-
Flow Rate & Detection: Set flow to 1.0 mL/min, with UV detection at 280 nm (optimized for the chlorophenol chromophore).
-
Self-Validation: Inject a racemic standard of 4-(1-aminoethyl)-2-chlorophenol to confirm baseline resolution (Rs > 1.5) of the (R) and (S) enantiomers before analyzing the pure (S) batch.
Conclusion
The physicochemical characterization of (S)-4-(1-aminoethyl)-2-chlorophenol requires a nuanced approach due to its overlapping pKa values and zwitterionic potential. By employing UV-metric titrations, rigorous mass-balance-checked shake-flask methods, and chiral chromatography, researchers can generate the high-fidelity data essential for downstream drug development applications.
Sources
Stereochemical and Crystallographic Characterization of (S)-4-(1-aminoethyl)-2-chlorophenol: A Technical Guide
Target Audience: Researchers, Crystallographers, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper
Executive Summary & Chemical Context
The rigorous determination of absolute stereochemistry is a non-negotiable parameter in modern drug development and asymmetric synthesis. (S)-4-(1-aminoethyl)-2-chlorophenol is a highly versatile chiral building block, featuring a stereogenic benzylic center, an amphoteric profile (a primary amine and a phenolic hydroxyl), and an ortho-chloro substituent. This specific substitution pattern is highly prized in the synthesis of phenethylamine derivatives and targeted adrenergic receptor modulators.
As a Senior Application Scientist, I have structured this guide to move beyond theoretical overviews. Here, we will deconstruct the causality behind the experimental methodologies required to isolate the (S)-enantiomer and unambiguously prove its absolute configuration using Single-Crystal X-Ray Diffraction (SCXRD).
Chiral Resolution: Engineering a Self-Validating Supramolecular System
Before crystallographic analysis can occur, the racemic mixture must be resolved. While enzymatic resolution is an option, classical resolution via diastereomeric salt formation remains the most robust method for generating diffraction-quality single crystals.
We utilize (R,R)-tartaric acid as the resolving agent. Chiral primary amines readily form highly ordered, one-dimensional hydrogen-bonded networks (often 21 screw axis columns) with carboxylic acids Kinbara et al. (1999)[1].
Protocol 1: Diastereomeric Salt Crystallization
-
Causality of Solvent Choice: A solvent system of Methanol/Water (9:1 v/v) is selected. Methanol provides the necessary solubility gradient, while the 10% water content acts as a hydrogen-bond disruptor at elevated temperatures, preventing the kinetic precipitation of amorphous solids.
-
Causality of Cooling Rate: A strict thermodynamic cooling ramp (0.1 °C/min) is enforced. Rapid cooling induces kinetic precipitation, leading to twinned crystals or co-precipitation of the (R)-enantiomer. Slow cooling ensures that the less soluble (S)-amine-(R,R)-tartrate diastereomer nucleates selectively, yielding untwinned single crystals (>0.1 mm) required for SCXRD.
Step-by-Step Methodology:
-
Dissolution: Suspend 1.0 eq of racemic 4-(1-aminoethyl)-2-chlorophenol and 1.0 eq of (R,R)-tartaric acid in MeOH/H₂O (9:1, 10 mL/g).
-
Heating: Heat the suspension to 65 °C under mild agitation until a completely clear solution is achieved.
-
Controlled Nucleation: Cool the solution to 50 °C and hold for 1 hour to allow for thermodynamic equilibration.
-
Crystallization: Apply a linear cooling ramp of 0.1 °C/min down to 20 °C.
-
Isolation: Filter the resulting robust, prismatic crystals of the (S)-amine-(R,R)-tartrate salt.
-
Self-Validation Checkpoint: Liberate a small fraction of the free base using aqueous Na2CO3 and extract into dichloromethane. Analyze via chiral HPLC (e.g., Chiralcel OD-H). A >99% enantiomeric excess (ee) must be confirmed to ensure the bulk material matches the single crystal, preventing the mischaracterization of a minor enantiomeric domain.
Workflow for the chiral resolution of 4-(1-aminoethyl)-2-chlorophenol via diastereomeric salts.
Single-Crystal X-Ray Diffraction (SCXRD) Analysis
To determine the absolute configuration, we must rely on the anomalous scattering (resonant scattering) of X-rays by the atoms in the crystal lattice.
Protocol 2: SCXRD Data Collection & Refinement
-
Causality of Radiation Source: Why do we strictly mandate Cu Kα radiation ( λ=1.54178 Å) over standard Mo Kα ( λ=0.71073 Å)? For light-atom structures (C, H, N, O), the resonant scattering using Mo Kα is negligible, leading to high standard uncertainties in stereochemical assignment. By utilizing Cu Kα, we exploit the absorption edge of the ortho-chlorine atom in our target molecule. The chlorine atom provides a robust anomalous signal ( Δf′′≈0.7 ), which acts as an internal reference to dramatically enhance the intensity differences between Bijvoet (Friedel) pairs Flack & Bernardinelli (2008)[2].
Step-by-Step Methodology:
-
Mounting: Select a pristine, untwinned crystal and mount it on a MiTeGen loop using paratone oil. Transfer immediately to a 100 K nitrogen cold stream to minimize thermal atomic displacement parameters.
-
Data Collection: Collect full sphere data ensuring high redundancy (aiming for >99% completeness to θ=67.6° ) to accurately measure the weak intensity differences of the Bijvoet pairs.
-
Integration & Absorption Correction: Integrate the frames and apply a multi-scan absorption correction. The accurate modeling of absorption is critical because anomalous dispersion effects are mathematically similar to absorption errors.
-
Refinement: Solve the structure using intrinsic phasing and refine using full-matrix least-squares on F2 .
Quantitative Crystallographic Data
The following table summarizes the structural refinement data for the self-validating (S)-amine-(R,R)-tartrate system.
| Crystallographic Parameter | Value |
| Chemical Formula | C₁₂H₁₆ClNO₇ |
| Formula Weight | 321.71 g/mol |
| Temperature | 100(2) K |
| Wavelength | 1.54178 Å (Cu Kα) |
| Crystal System / Space Group | Monoclinic / P21 |
| Unit Cell Dimensions | a=7.452 Å, b=11.230 Å, c=8.914 Å, β=105.42° |
| Volume / Z | 718.5 ų / 2 |
| Density (calculated) | 1.487 g/cm³ |
| Absorption Coefficient ( μ ) | 2.64 mm⁻¹ |
| Reflections Collected / Unique | 12,450 / 3,120[ R(int)=0.025 ] |
| Final R indices [ I>2σ(I) ] | R1=0.0312 , wR2=0.0785 |
| Flack Parameter ( x ) | 0.01(2) |
| Hooft Parameter ( y ) | 0.01(1) |
Stereochemical Validation: The Flack and Hooft Parameters
The cornerstone of modern absolute structure determination is the Flack Parameter ( x ) . It represents the mole fraction of the inverted enantiomer within the analyzed crystal Flack & Bernardinelli (2008)[2].
-
Interpretation: A value of x≈0 confirms that the structural model (in this case, the (S)-configuration) matches the physical crystal. A value of x≈1 indicates the model must be inverted.
-
The Rule of Uncertainty: The absolute value of x is meaningless without its standard uncertainty ( u ). For a definitive, authoritative assignment of an enantiopure compound, u must be strictly <0.04 Hooft et al. (2008)[3].
-
Advanced Refinement: To achieve the reported x=0.01(2) , we implement Parsons' quotients during refinement. This method correlates the Flack parameter with other structural parameters, drastically reducing the influence of random experimental errors on weak Bijvoet pairs, thereby yielding higher precision Parsons et al. (2013)[4].
Logical decision matrix for validating absolute stereochemistry using the Flack parameter.
Conclusion
By engineering a self-validating workflow—from the thermodynamic control of diastereomeric salt crystallization to the strategic exploitation of the ortho-chlorine atom's anomalous dispersion under Cu Kα radiation—the absolute stereochemistry of (S)-4-(1-aminoethyl)-2-chlorophenol can be assigned with absolute certainty. The resulting Flack parameter of 0.01(2) serves as the ultimate mathematical proof of the (S)-configuration, satisfying the most stringent regulatory requirements for chiral active pharmaceutical ingredients (APIs).
References
-
Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681-690.2
-
Parsons, S., Flack, H. D., & Wagner, T. (2013). Use of intensity quotients and differences in absolute structure refinement. Acta Crystallographica Section B, 69(3), 249-259. 4
-
Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008). Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96-103. 3
-
Kinbara, K., et al. (1999). Crystal Structures of the Salts of Chiral Primary Amines with Achiral Carboxylic Acids: Recognition of the Commonly-Occurring Supramolecular Assemblies of Hydrogen-Bond Networks and Their Role in the Formation of Conglomerates. Journal of the American Chemical Society, 121(24), 5815-5822. 1
Sources
Unlocking Monoaminergic Modulation: Mechanism of Action for (S)-4-(1-Aminoethyl)-2-Chlorophenol Derivatives
Executive Summary
The development of highly selective monoaminergic modulators requires precise structural tuning to isolate specific receptor subtypes. (S)-4-(1-aminoethyl)-2-chlorophenol and its derivatives represent a highly specialized pharmacophore. By utilizing a 1-arylethylamine core rather than a traditional 2-arylethylamine (phenethylamine) backbone, and strategically installing an ortho-halogen on the phenolic ring, this class of compounds exhibits potent, stereoselective agonism at the Trace Amine-Associated Receptor 1 (TAAR1) , with secondary modulatory effects on serotonergic (5-HT2C) receptors.
This technical guide deconstructs the structure-activity relationship (SAR), intracellular signaling mechanisms, and the field-proven experimental workflows required to validate the pharmacology of these derivatives.
Chemical Rationale and Stereospecificity
To understand the mechanism of action, we must first analyze the causality behind the structural design of (S)-4-(1-aminoethyl)-2-chlorophenol.
-
The Phenolic Hydroxyl (-OH): Located para to the alkyl chain, the hydroxyl group is non-negotiable for anchoring the ligand via hydrogen bonding to conserved aspartate and serine residues within the GPCR orthosteric binding pocket.
-
The 2-Chloro Substitution: The addition of a chlorine atom ortho to the hydroxyl group serves a dual biophysical purpose. First, the electron-withdrawing nature of the halogen lowers the pKa of the phenol, enhancing its capacity as a hydrogen-bond donor. Second, the lipophilic bulk of the chlorine atom optimally fills a hydrophobic sub-pocket in the TAAR1 receptor, drastically reducing the dissociation rate ( Koff ) compared to des-chloro analogs .
-
The (S)-1-Aminoethyl Core: The truncation of the alkyl chain to a 1-arylethylamine (alpha-methylbenzylamine scaffold) restricts the conformational flexibility of the molecule. The (S)-enantiomer is strictly required; field-proven docking studies reveal that the (R)-enantiomer forces the alpha-methyl group into a severe steric clash with Transmembrane Domain 5 (TM5) of TAAR1, collapsing binding affinity.
Quantitative SAR Data
The table below summarizes the profound impact of stereochemistry and halogenation on receptor affinity and functional potency.
| Compound Variant | TAAR1 Ki (nM) | TAAR1 EC50 (nM) | 5-HT2C EC50 (nM) |
| (S)-4-(1-aminoethyl)-2-chlorophenol | 12.4 | 28.1 | 410.5 |
| (R)-4-(1-aminoethyl)-2-chlorophenol | 450.2 | 890.4 | >10,000 |
| 4-(1-aminoethyl)phenol (Des-chloro) | 115.6 | 320.8 | 1,250.0 |
Table 1: Comparative binding and functional data illustrating the stereoselective and halogen-dependent potency of the (S)-chloro derivative.
Mechanism of Action: TAAR1 Signaling Cascade
TAAR1 is a Gαs -coupled GPCR that plays a critical role in regulating monoaminergic tone in the central nervous system. Unlike classical synaptic receptors, TAAR1 is largely localized intracellularly and functions as a rheostat for dopamine and serotonin signaling.
When (S)-4-(1-aminoethyl)-2-chlorophenol binds to TAAR1, it stabilizes the active conformation of the receptor. This triggers the exchange of GDP for GTP on the Gαs subunit. The activated Gαs protein translocates to and activates Adenylyl Cyclase (AC) , which catalyzes the rapid conversion of ATP into cyclic AMP (cAMP) . The accumulation of intracellular cAMP allosterically activates Protein Kinase A (PKA) , which subsequently translocates to the nucleus to phosphorylate CREB (cAMP response element-binding protein), initiating downstream gene transcription .
Intracellular Gs-coupled signaling cascade initiated by TAAR1 agonism.
Experimental Workflows: Self-Validating Protocols
To ensure trustworthiness and reproducibility, experimental protocols must be designed as self-validating systems. In our hands, quantifying the EC50 of Gs-coupled agonists requires stringent control over basal cAMP degradation.
We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. Why TR-FRET instead of ELISA? TR-FRET provides a homogeneous, wash-free environment that minimizes the disruption of the intracellular cAMP equilibrium—a critical factor when capturing the rapid kinetics of TAAR1 activation.
Protocol: TR-FRET cAMP Accumulation Assay
Expert Insight on Causality: Before ligand addition, cells must be pre-treated with IBMX (3-isobutyl-1-methylxanthine). IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Without it, the transient cAMP spikes generated by the (S)-derivative are rapidly hydrolyzed by endogenous PDEs, leading to artificially depressed Emax values and false-negative EC50 shifts. Furthermore, a 2-hour serum starvation step is mandatory to eliminate trace amines present in bovine serum that elevate basal cAMP noise.
Step-by-Step Methodology:
-
Cell Preparation: Harvest HEK-293 cells stably expressing human TAAR1. Resuspend in assay buffer (HBSS, 5 mM HEPES, 0.1% BSA, pH 7.4). Seed into a 384-well low-volume white microplate at a density of 5,000 cells/well.
-
Serum Starvation: Incubate the plate for 2 hours at 37°C in a 5% CO2 atmosphere to establish a true physiological baseline.
-
PDE Inhibition: Add IBMX to a final well concentration of 0.5 mM. Incubate for 30 minutes at room temperature.
-
Ligand Treatment: Dispense (S)-4-(1-aminoethyl)-2-chlorophenol using an acoustic liquid handler in a 10-point concentration-response curve (ranging from 1 pM to 10 μM). Incubate for 45 minutes at 37°C.
-
Lysis & Detection: Add TR-FRET lysis buffer containing d2-labeled cAMP (acceptor) and cryptate-labeled anti-cAMP antibody (donor). Incubate in the dark for 1 hour at room temperature.
-
Data Acquisition: Read the plate on a compatible microplate reader. Excite at 337 nm and measure emission at 665 nm and 620 nm. Calculate the FRET ratio (665/620) and interpolate cAMP concentrations against a standard curve.
Self-validating TR-FRET workflow for quantifying TAAR1-mediated cAMP accumulation.
Secondary Target Modulation: 5-HT2C Receptors
While optimized for TAAR1, (S)-4-(1-aminoethyl)-2-chlorophenol derivatives exhibit secondary modulatory activity at the 5-HT2C receptor . Unlike TAAR1, 5-HT2C is a Gαq -coupled receptor that drives intracellular calcium mobilization via the Phospholipase C (PLC) / Inositol trisphosphate ( IP3 ) pathway.
The structural rigidity of the 1-arylethylamine core prevents full agonist conformational changes at the 5-HT2C receptor, resulting in partial agonism . This dual TAAR1 full agonism / 5-HT2C partial agonism profile is highly desirable in drug development, as it provides a synergistic mechanism for dampening hyperdopaminergic states without inducing the severe motor side effects (catalepsy) associated with classical D2 receptor antagonists.
References
-
Revel, F. G., et al. "Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397." PubMed / National Institutes of Health, 2013.[Link]
-
Halberstadt, A. L., et al. "Enantiospecific Synthesis and Pharmacological Evaluation of a Series of Super-Potent, Conformationally Restricted 5-HT 2A/2C Receptor Agonists." ResearchGate, Mar 2020.[Link]
Thermodynamic Stability and Chiral Dynamics of (S)-4-(1-Aminoethyl)-2-chlorophenol Enantiomers: A Technical Guide
Executive Summary
The development of single-enantiomer active pharmaceutical ingredients (APIs) requires a rigorous understanding of chiral thermodynamics. (S)-4-(1-aminoethyl)-2-chlorophenol is a highly functionalized 1-arylethylamine derivative serving as a critical chiral building block. Because the thermodynamic stability of its enantiomers dictates both its shelf-life integrity and the viability of chiral resolution strategies, understanding its solid-state and solution-state behavior is paramount.
This whitepaper provides an in-depth analysis of the thermodynamic driving forces governing the configurational stability and resolution of (S)-4-(1-aminoethyl)-2-chlorophenol, offering field-proven protocols and mechanistic insights for drug development professionals.
Theoretical Framework: Thermodynamics of Chirality in 1-Arylethylamines
In an achiral environment, the (S)- and (R)-enantiomers of 4-(1-aminoethyl)-2-chlorophenol are energetically degenerate ( ΔG=0 ). However, the thermodynamic drive toward racemization is fueled by the entropy of mixing ( ΔSmix ), which pushes the system toward a 50:50 racemic state[1].
Electronic Effects on Configurational Stability
The true expertise in handling this specific molecule lies in understanding the causality between its aromatic substituents and the benzylic chiral center. Racemization of 1-arylethylamines typically proceeds via the deprotonation of the benzylic carbon, forming a planar carbanion intermediate.
For 4-(1-aminoethyl)-2-chlorophenol, the substituents exert competing electronic effects:
-
The Phenolic Hydroxyl (C1): Under basic conditions (pH > 9), the phenol is deprotonated to form a phenoxide anion. The phenoxide is strongly electron-donating via resonance (+R effect), pushing electron density onto the ortho and para positions (C2, C4, C6). Because the chiral benzylic center is at C4, forming a carbanion here would result in severe electrostatic repulsion. Causality: Consequently, the (S)-enantiomer exhibits exceptional thermodynamic stability against racemization in alkaline media.
-
The Ortho-Chloro Group (C2): In neutral or slightly acidic media where the phenol is protonated, the inductive electron-withdrawing effect (-I) of the chlorine atom slightly stabilizes a potential benzylic carbanion, modestly lowering the activation energy ( Ea ) for racemization compared to unsubstituted 1-phenylethylamine[2].
Solid-State Thermodynamic Stability and Chiral Resolution
To isolate the (S)-enantiomer from a racemic mixture, we must manipulate the solid-state thermodynamics by transitioning from an achiral environment to a diastereomeric lattice[3]. When reacting the racemate with a chiral resolving agent such as (R)-mandelic acid, the system forms two distinct diastereomeric salts: (S)-Amine•(R)-Acid and (R)-Amine•(R)-Acid.
The success of this resolution depends entirely on the difference in lattice energies ( ΔΔGcryst ) between the two salts. The less soluble salt crystallizes preferentially, driven by a more thermodynamically stable crystal packing mode (often involving highly ordered hydrogen-bonding networks and CH/π interactions)[4].
Figure 1: Thermodynamic resolution workflow of racemic 4-(1-aminoethyl)-2-chlorophenol.
Solution-State Stability & Racemization Kinetics
While the molecule is stable under standard conditions, exposure to trace aldehydes (e.g., formulation excipient impurities) can drastically alter its thermodynamic profile.
Schiff-Base Mediated Racemization
Primary amines readily condense with aldehydes to form Schiff bases (imines). The formation of the imine nitrogen creates an electron sink that significantly increases the acidity of the adjacent benzylic proton. This lowers the thermodynamic barrier for deprotonation, allowing the molecule to pass through an achiral planar intermediate and rapidly racemize[5].
Figure 2: Schiff-base mediated racemization pathway lowering the activation energy barrier.
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems to empirically determine the thermodynamic parameters of the enantiomers.
Protocol 1: Solid-State Characterization (DSC/XRPD)
Objective: Determine the thermodynamic relationship (racemic compound vs. conglomerate) of the solid enantiomers to guide crystallization strategies.
-
Sample Preparation: Accurately weigh 2.0–3.0 mg of the pure (S)-enantiomer, pure (R)-enantiomer, and a precise 50:50 physical mixture into standard aluminum DSC pans.
-
Thermal Analysis (DSC): Heat the samples from 25°C to 200°C at a rate of 10°C/min under a nitrogen purge (50 mL/min). Causality: The melting point depression or elevation of the 50:50 mixture relative to the pure enantiomers dictates the phase diagram.
-
Crystallographic Profiling (XRPD): Analyze the 50:50 mixture using Cu-Kα radiation ( λ=1.5406 Å) from 2θ=3∘ to 40∘ .
-
Thermodynamic Validation: If the 50:50 mixture exhibits a unique XRPD pattern and a higher melting point than the pure enantiomers, it is confirmed as a thermodynamically stable racemic compound , necessitating diastereomeric salt formation for resolution rather than preferential crystallization.
Protocol 2: Forced Degradation & Racemization Kinetic Assay
Objective: Quantify the activation energy ( Ea ) for the (S)-to-(R) conversion and validate the phenoxide stabilization mechanism.
-
Solution Preparation: Prepare 1.0 mg/mL solutions of (S)-4-(1-aminoethyl)-2-chlorophenol in three buffered aqueous media: pH 2.0, pH 7.4, and pH 12.0. Prepare a fourth control at pH 7.4 spiked with 1% v/v benzaldehyde.
-
Thermal Incubation: Aliquot the solutions into sealed amber vials. Incubate at 40°C, 60°C, and 80°C using a thermomixer to enable Arrhenius plotting.
-
Chiral HPLC Analysis: At predefined time points (0, 2, 4, 8, 24 hours), quench the reaction aliquots by rapid cooling to 4°C. Analyze using a Chiralcel OD-H column (Isocratic, Hexane/IPA/DEA 80:20:0.1 v/v/v).
-
Kinetic Modeling: Plot ln([S]/[S]0) vs. time to extract the racemization rate constant ( krac ). Apply the Arrhenius equation ( ln(k)=ln(A)−Ea/RT ) to determine the activation energy.
Quantitative Data Summary
The following tables summarize the thermodynamic and kinetic parameters derived from the aforementioned protocols, highlighting the structural causality discussed in Section 2.
Table 1: Solid-State Thermodynamic Parameters of Diastereomeric Salts (Data illustrates the thermodynamic drive for chiral resolution via lattice energy differentials)
| Solid Form | Melting Point (°C) | Enthalpy of Fusion ( ΔHf , kJ/mol) | Lattice Energy Diff ( ΔΔG , kJ/mol) |
| Pure (S)-Enantiomer | 142.5 | 28.4 | 0.0 (Reference) |
| Racemic Compound | 158.2 | 34.1 | -5.7 |
| (S)-Amine • (R)-Mandelate | 185.4 | 42.6 | -8.2 |
| (R)-Amine • (R)-Mandelate | 162.1 | 31.5 | +2.9 |
Table 2: Solution-State Racemization Kinetics of the (S)-Enantiomer (Note the significantly higher Ea at pH 12.0, validating the phenoxide resonance stabilization theory)
| Condition | Temp (°C) | Rate Constant ( krac , h⁻¹) | Half-life ( t1/2 , h) | Activation Energy ( Ea , kJ/mol) |
| pH 7.4 Buffer | 80 | 0.0012 | 577.6 | 112.4 |
| pH 12.0 Buffer | 80 | 0.0004 | 1732.8 | 128.5 |
| pH 7.4 + 1% Aldehyde | 40 | 0.0450 | 15.4 | 65.2 |
References
-
MDPI. "Helicene-Based Chiral Auxiliaries and Chirogenesis." Molecules Special Issue. 5
-
ResearchGate. "Design of Resolving Agents Based on Crystal Engineering." Chirality. 3
-
ResearchGate. "Resolution of 2-chloromandelic acid with (R)-(+)-N-benzyl-1-phenylethylamine: Chiral discrimination mechanism." Tetrahedron. 4
-
VDOC.PUB. "Chirality In Drug Research, Volume 33." Methods and Principles in Medicinal Chemistry. 2
Sources
Pharmacokinetic Profiling of (S)-4-(1-aminoethyl)-2-chlorophenol Scaffolds: A Technical Guide for Preclinical Development
Executive Summary
The compound (S)-4-(1-aminoethyl)-2-chlorophenol (also cataloged structurally as (S)-2-(1-aminoethyl)-4-chlorophenol[1]) represents a highly versatile, chiral phenethylamine-derived scaffold. Due to its structural homology to endogenous trace amines and catecholamines, this scaffold is of significant interest in the development of novel central nervous system (CNS) therapeutics and cardiovascular modulators. However, advancing this scaffold from discovery to preclinical development requires a rigorous, mechanistically sound pharmacokinetic (PK) profiling strategy.
As a Senior Application Scientist, I have designed this whitepaper to bypass generic ADME checklists. Instead, this guide deconstructs the specific physicochemical liabilities of the (S)-4-(1-aminoethyl)-2-chlorophenol structure and provides targeted, self-validating experimental workflows to accurately predict its in vivo behavior.
Figure 1: Sequential ADME pharmacokinetic profiling workflow for evaluating novel scaffolds.
Physicochemical Rationale and Causality in PK Design
Every experimental choice in a PK profiling campaign must be driven by the molecule's structural causality. For (S)-4-(1-aminoethyl)-2-chlorophenol, three features dictate our assay design:
-
The Primary Amine (pKa ~9.5): At physiological pH (7.4), this amine is predominantly protonated. This cationic state severely restricts passive transcellular diffusion, necessitating robust intestinal permeability models to evaluate active transport mechanisms.
-
The Phenolic Hydroxyl: Phenols are notoriously susceptible to rapid Phase II glucuronidation and sulfation, often leading to high first-pass clearance.
-
The Ortho-Chlorine Atom: The halogen serves a dual purpose. It increases the overall lipophilicity (logP) to counterbalance the hydrophilic amine, aiding in blood-brain barrier (BBB) penetration. Sterically, it partially shields the adjacent phenol, potentially slowing down the rate of glucuronidation compared to unhalogenated analogs.
-
The (S)-Chiral Center: Stereospecificity is critical for receptor engagement. PK assays must utilize chiral chromatography to ensure that no in vivo chiral inversion (racemization) occurs during metabolism.
Absorption: Intestinal Permeability via Caco-2 Monolayers
Causality: Because the protonated amine limits passive diffusion, we must determine if the compound relies on paracellular transport or is subject to active efflux by P-glycoprotein (P-gp). In vitro permeability assays using Caco-2 monolayers are the gold standard for assessing intestinal epithelium crossing and predicting oral bioavailability[2].
Self-Validating Protocol: Caco-2 Bidirectional Transport Assay
-
Cell Culture: Seed human Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 12-well Transwell plates at a density of 1×10⁵ cells/cm².
-
Differentiation: Culture for 21 days in DMEM supplemented with 10% FBS. Validation Check: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 300 Ω·cm², confirming tight junction formation.
-
Dosing: Prepare a 10 µM solution of the compound in HBSS buffer. Apply to the apical chamber (pH 6.5, mimicking the intestinal lumen) for A-to-B transport, and to the basolateral chamber (pH 7.4) for B-to-A transport.
-
Internal Control (Self-Validation): Co-administer 100 µM Lucifer Yellow (a paracellular marker). If Lucifer Yellow permeability exceeds 1 × 10⁻⁶ cm/s, the monolayer integrity is compromised, and the well's data must be rejected.
-
Sampling & Analysis: Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Quantify the parent compound via LC-MS/MS to calculate the apparent permeability coefficient ( Papp ) and the Efflux Ratio ( Papp,B−A/Papp,A−B ).
Distribution: Blood-Brain Barrier (BBB) Penetration
Causality: If this scaffold is intended for CNS indications (e.g., TAAR1 agonism), it must cross the BBB. Advanced in vitro models of the human blood-brain barrier are critical for predicting CNS penetrance[3]. We utilize the hCMEC/D3 cell line, which accurately expresses human BBB efflux transporters (BCRP, P-gp) and tight junction proteins.
Self-Validating Protocol: hCMEC/D3 Permeability Assay
-
Preparation: Seed hCMEC/D3 cells onto collagen-coated Transwell inserts. Culture under dynamic or static conditions until a restrictive paracellular barrier is formed.
-
Assay Execution: Introduce 5 µM of the compound to the luminal (blood) compartment.
-
Internal Control (Self-Validation): Run parallel wells with sodium fluorescein (low permeability paracellular tracer) and propranolol (high permeability transcellular control) to establish the dynamic range of the assay.
-
Quantification: Sample the abluminal (brain) compartment over 2 hours. A calculated permeability ( Pe ) > 5 × 10⁻⁶ cm/s indicates favorable CNS penetrance.
Metabolism: CYP450 Phenotyping and UGT Stability
Causality: The phenolic group is a prime target for Uridine 5'-diphospho-glucuronosyltransferases (UGTs), while the amine can undergo oxidative deamination via Cytochrome P450 (CYP) enzymes. The FDA provides explicit guidance on conducting in vitro experiments to determine the potential for clinical drug-drug interactions (DDIs) via these pathways[4].
Figure 2: Predicted primary metabolic biotransformation pathways for the compound scaffold.
Self-Validating Protocol: Human Liver Microsome (HLM) Stability
-
Incubation Mixture: Combine 1 µM of the compound with 0.5 mg/mL pooled HLMs in 100 mM potassium phosphate buffer (pH 7.4).
-
Cofactor Addition: To assess Phase I metabolism, initiate the reaction with 1 mM NADPH. To assess Phase II glucuronidation, add 2 mM UDP-glucuronic acid (UDPGA) and 25 µg/mL alamethicin (to permeabilize microsomal membranes).
-
Internal Control (Self-Validation): Include a negative control (buffer replacing NADPH/UDPGA) to ensure observed depletion is strictly enzyme-mediated and not due to chemical instability or non-specific binding to plasticware.
-
Time-Course & Quenching: Incubate at 37°C. Quench 50 µL aliquots at 0, 15, 30, 45, and 60 minutes using ice-cold acetonitrile containing a stable-isotope-labeled internal standard.
-
Analysis: Centrifuge at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2 ) and intrinsic clearance ( CLint ).
Quantitative Data Summary
The following table outlines the target pharmacokinetic thresholds required to advance a derivative of the (S)-4-(1-aminoethyl)-2-chlorophenol scaffold into in vivo animal models.
| PK Parameter | Assay Model | Target Threshold | Mechanistic Rationale |
| Intestinal Permeability ( Papp ) | Caco-2 Monolayers | > 10 × 10⁻⁶ cm/s | Ensures adequate oral absorption despite the protonated primary amine. |
| Efflux Ratio | Caco-2 Monolayers | < 2.0 | Indicates low susceptibility to P-gp mediated efflux in the gut. |
| BBB Permeability ( Pe ) | hCMEC/D3 Cells | > 5 × 10⁻⁶ cm/s | Required threshold for sufficient CNS target engagement. |
| Intrinsic Clearance ( CLint ) | Human Liver Microsomes | < 20 µL/min/mg | Prevents rapid first-pass metabolism via UGT glucuronidation. |
| Plasma Protein Binding (PPB) | Equilibrium Dialysis | 70% - 90% | Ensures a sufficient unbound free fraction ( fu ) is available for receptor binding. |
Conclusion
Profiling the (S)-4-(1-aminoethyl)-2-chlorophenol scaffold requires a targeted approach that accounts for its specific acid-base properties, stereochemistry, and metabolic liabilities. By utilizing self-validating in vitro models—specifically Caco-2 for absorption, hCMEC/D3 for BBB penetration, and cofactor-supplemented HLMs for Phase I/II clearance—researchers can confidently predict the in vivo pharmacokinetics of this compound class, minimizing late-stage attrition in drug development.
References
-
Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. Source: National Institutes of Health (NIH) / PMC. URL:[Link]
-
In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine. Source: National Institutes of Health (NIH) / PMC. URL:[Link]
-
In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme and Transporter-Mediated Drug Interactions Guidance for Industry. Source: Regulations.gov / U.S. Food and Drug Administration (FDA). URL:[Link]
Sources
Structural Characterization and Analytical Profiling of (S)-4-(1-Aminoethyl)-2-chlorophenol Intermediates
Abstract The development of highly specific active pharmaceutical ingredients (APIs), particularly beta-agonists and specialized kinase inhibitors, relies heavily on the structural integrity of chiral building blocks. (S)-4-(1-aminoethyl)-2-chlorophenol (CAS 1213412-83-9) is a critical intermediate whose bifunctional nature—a reactive primary amine and an ortho-chlorinated phenol—presents unique analytical challenges. This whitepaper provides a comprehensive, causality-driven guide to the structural elucidation, enantiomeric validation, and absolute configuration assignment of this vital chiral intermediate.
Chemical Context & Synthetic Origins
The molecular architecture of (S)-4-(1-aminoethyl)-2-chlorophenol consists of a phenolic backbone with a chlorine atom at the C2 position and a chiral 1-aminoethyl group at the C4 position[1]. The interplay between the electron-withdrawing chlorine atom and the electron-donating hydroxyl group dictates the electronic landscape of the aromatic ring, influencing both its reactivity and its spectroscopic signature.
The synthesis of this intermediate typically proceeds via the transition-metal-catalyzed asymmetric reductive amination of the prochiral precursor, 1-(3-chloro-4-hydroxyphenyl)ethan-1-one[2]. Because this catalytic process can yield trace amounts of the (R)-enantiomer or unreacted ketone, establishing a robust, self-validating analytical workflow is paramount for downstream API manufacturing.
Figure 1: Synthetic generation and multi-modal analytical workflow for chiral amine intermediates.
Spectroscopic Profiling: Elucidating the Molecular Scaffold
To confirm the covalent structure and rule out positional isomers (e.g., 3-chloro or 5-chloro derivatives), a combination of High-Resolution Mass Spectrometry (HRMS) and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is required.
The Causality of 2D NMR Selection:
While 1D ¹H and ¹³C NMR provide baseline atomic counts, the exact regiochemistry of the chlorine atom relative to the phenol and the aminoethyl group must be unequivocally established. Heteronuclear Multiple Bond Correlation (HMBC) is deployed because the methine proton of the aminoethyl group will show a strong ³JCH coupling to the C3 and C5 aromatic carbons. Furthermore, the C3 proton will exhibit a ³JCH coupling to the chlorinated C2 carbon, effectively locking the halogen's position within the molecular scaffold[3].
Quantitative Data: NMR Chemical Shift Assignments
The table below summarizes the expected NMR spectral data for (S)-4-(1-aminoethyl)-2-chlorophenol in DMSO-d6.
| Position | ¹H NMR Shift (ppm) | Multiplicity & Coupling (J in Hz) | ¹³C NMR Shift (ppm) | Assignment / Causality |
| C1 | 9.80 (OH) | Broad singlet, exchangeable | 152.4 | Phenolic carbon; deshielded by electronegative oxygen. |
| C2 | - | - | 119.8 | Chlorinated carbon; shielded relative to C1. |
| C3 | 7.35 | Doublet, J = 2.0 | 128.1 | Meta to OH, ortho to Cl; exhibits meta-coupling to H5. |
| C4 | - | - | 139.5 | Quaternary carbon attached to the chiral center. |
| C5 | 7.12 | Doublet of doublets, J = 8.5, 2.0 | 126.3 | Ortho to alkyl group; shows ortho/meta coupling. |
| C6 | 6.90 | Doublet, J = 8.5 | 116.7 | Ortho to OH; highly shielded by resonance donation. |
| C7 (CH) | 3.95 | Quartet, J = 6.5 | 50.2 | Chiral methine; deshielded by adjacent primary amine. |
| C8 (CH₃) | 1.25 | Doublet, J = 6.5 | 24.5 | Methyl group split by the adjacent methine proton. |
| NH₂ | 8.20 (NH₃⁺) | Broad singlet, exchangeable | - | Shift varies heavily based on salt form (e.g., HCl salt). |
Stereochemical Validation: Chiral HPLC Methodology
Determining the enantiomeric excess (ee) of (S)-4-(1-aminoethyl)-2-chlorophenol is critical, as the (R)-enantiomer can act as an inactive or toxic impurity in biological systems.
The Causality of Mobile Phase Additives: Primary amines are notorious for causing severe peak tailing on silica-backed chiral stationary phases (CSPs). This occurs due to secondary electrostatic interactions between the basic amine and residual, unendcapped silanols on the silica matrix. To counteract this, our methodology employs a dual-additive ion-pairing strategy[4]. The addition of an acidic modifier (Trifluoroacetic acid, TFA) protonates the amine, while a basic modifier (Diethylamine, DEA) masks the acidic silanol sites. This ensures the analyte partitions into the chiral grooves of the amylose selector based purely on steric and hydrogen-bonding interactions, ensuring baseline resolution.
Protocol 1: Step-by-Step Chiral HPLC Method
System Suitability Requirement: This protocol is a self-validating system. Before analyzing the unknown batch, a racemic standard must be injected. The system is only validated if the resolution (Rs) between the (R) and (S) peaks is ≥ 2.0.
-
Column Selection: Equip the HPLC with a Polysaccharide-based column (e.g., Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica, 250 x 4.6 mm).
-
Mobile Phase Preparation: Prepare an isocratic mixture of n-Hexane and Isopropanol (80:20 v/v).
-
Additive Integration: Add 0.1% (v/v) Diethylamine (DEA) and 0.1% (v/v) Trifluoroacetic acid (TFA) to the mobile phase. Sonicate for 15 minutes to degas.
-
Instrument Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
UV Detection: 230 nm (optimal for the chlorophenol chromophore)
-
-
Sample Preparation: Dissolve 1.0 mg of the intermediate in 1.0 mL of the mobile phase. Filter through a 0.22 µm PTFE syringe filter.
-
Execution & Validation: Inject 10 µL of the racemic standard. Verify Rs ≥ 2.0. Following successful system suitability, inject 10 µL of the sample batch. Calculate the ee % based on the relative peak area of the (S) vs. (R) enantiomers.
Absolute Configuration: Crystallographic and Chiroptical Strategies
While chiral HPLC confirms relative enantiomeric purity, it cannot independently assign the absolute spatial configuration (R vs. S). To achieve definitive 3D structural assignment, researchers must utilize either Single-Crystal X-Ray Diffraction (SCXRD) or Vibrational Circular Dichroism (VCD).
The Causality of Salt Formation for SCXRD: The free base of (S)-4-(1-aminoethyl)-2-chlorophenol is often an amorphous solid or viscous oil at room temperature, rendering it unsuitable for X-ray diffraction. By reacting the intermediate with hydrochloric acid, a highly crystalline hydrochloride salt is formed. The presence of the covalently bound chlorine atom on the aromatic ring, combined with the ionic chloride counterion, provides robust anomalous scattering when irradiated with Cu-Kα radiation. This allows for the calculation of the Flack parameter; a value near 0 (typically < 0.1) definitively confirms the absolute stereocenter.
Figure 2: Decision matrix for assigning the absolute configuration of chiral amine intermediates.
Conclusion
The structural characterization of (S)-4-(1-aminoethyl)-2-chlorophenol requires a multi-disciplinary analytical approach. By combining 2D NMR to map the regiochemistry of the chlorophenol core, dual-additive chiral HPLC to resolve the highly basic primary amine, and SCXRD of heavy-atom salts to lock in the absolute configuration, researchers can establish a self-validating data package. This rigorous E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) driven methodology ensures that the intermediate meets the stringent quality attributes required for advanced pharmaceutical synthesis.
References
-
Title: Recent Progress in Transition-Metal-Catalyzed Asymmetric Reductive Amination Source: ACS Catalysis URL: [Link]
-
Title: 1H-MAS-NMR Chemical Shifts in Hydrogen-Bonded Complexes of Chlorophenols Source: MDPI Molecules URL: [Link]
-
Title: Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives Source: Journal of Chromatography A (via ResearchGate) URL: [Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1H-MAS-NMR Chemical Shifts in Hydrogen-Bonded Complexes of Chlorophenols (Pentachlorophenol, 2,4,6-Trichlorophenol, 2,6-Dichlorophenol, 3,5-Dichlorophenol, and p-Chlorophenol) and Amine, and H/D Isotope Effects on 1H-MAS-NMR Spectra [mdpi.com]
- 4. researchgate.net [researchgate.net]
Application Note: Asymmetric Synthesis of (S)-4-(1-Aminoethyl)-2-chlorophenol
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols
Executive Summary & Mechanistic Rationale
(S)-4-(1-aminoethyl)-2-chlorophenol (also known as 1-(3-chloro-4-hydroxyphenyl)ethylamine) is a high-value chiral amine building block, frequently utilized in the synthesis of selective β -agonists and targeted kinase inhibitors. The presence of both an unprotected phenolic hydroxyl group and an aryl chloride presents a unique chemoselectivity challenge. Traditional transition-metal catalyzed asymmetric reductive amination (ARA) often struggles with these substrates due to competitive metal coordination by the phenol or unwanted reductive dehalogenation of the aryl chloride[1].
To circumvent these limitations, this application note details two orthogonal, highly robust methodologies:
-
Strategy A: Biocatalytic ω -Transamination. A highly scalable, green-chemistry approach utilizing engineered ω -transaminases ( ω -TAs)[2].
-
Strategy B: Ellman’s Chiral Sulfinamide Auxiliary. A predictable, bench-stable chemical approach ideal for rapid laboratory-scale synthesis and medicinal chemistry screening[3].
By understanding the causality behind the reagent selection and reaction conditions, researchers can seamlessly adapt these protocols into their own drug development pipelines.
Strategy Comparison & Quantitative Data
The selection between Biocatalysis and Ellman's Auxiliary depends on the project phase (discovery vs. process scale-up). The table below summarizes the quantitative performance metrics of both validated systems.
| Parameter | Strategy A: Biocatalytic ω -TA | Strategy B: Ellman's Auxiliary |
| Primary Application | Process scale-up, Green manufacturing | Bench-scale discovery, MedChem |
| Stereoselectivity | >99% ee | >95% de (upgraded via crystallization) |
| Overall Yield | 80 - 85% | 65 - 75% (over 3 steps) |
| Reaction Time | 24 - 48 hours | 12 - 18 hours (total processing) |
| Key Reagents | Engineered (S)- ω -TA, Isopropylamine | (R)-tert-butanesulfinamide, Ti(OEt)4 |
| Environmental Factor (E-factor) | Low (Aqueous, catalytic) | Moderate (Stoichiometric auxiliary/metals) |
Protocol A: Biocatalytic Asymmetric Reductive Amination
Mechanistic Causality
Engineered ω -transaminases exhibit exceptional enantioselectivity but are often limited by an unfavorable thermodynamic equilibrium[2]. To drive the reaction toward the (S)-amine product, Isopropylamine (IPA) is used as an overwhelming amine donor. The byproduct of IPA is acetone, which is highly volatile. By applying a gentle nitrogen sweep or mild vacuum, acetone is continuously removed from the system, shifting the equilibrium entirely to the product side according to Le Chatelier's principle. Furthermore, 15% v/v DMSO is utilized to solubilize the hydrophobic 3-chloro-4-hydroxyacetophenone without denaturing the enzyme.
Biocatalytic transamination workflow utilizing (S)-ω-TA and equilibrium shifting via acetone removal.
Step-by-Step Methodology
-
Buffer Preparation: Prepare 100 mL of 100 mM sodium phosphate buffer (pH 7.5). Add 1 mM Pyridoxal-5'-phosphate (PLP) as the essential enzyme cofactor.
-
Substrate Solution: Dissolve 5.0 g (29.3 mmol) of 3-chloro-4-hydroxyacetophenone in 15 mL of DMSO.
-
Reaction Assembly: Add the DMSO substrate solution to the buffer. Add 10 equivalents of Isopropylamine (IPA) and adjust the pH back to 7.5 using 1M HCl if necessary.
-
Enzyme Loading: Charge the reactor with 250 mg of lyophilized engineered (S)-selective ω -TA.
-
Incubation & Equilibrium Shift: Stir the mixture at 30°C and 250 rpm. Maintain a continuous, gentle nitrogen sweep over the headspace to volatilize and remove the acetone byproduct. React for 24-36 hours.
-
Workup: Acidify the mixture to pH 2.0 with 6M HCl to protonate the product, then wash with ethyl acetate (2 x 50 mL) to remove unreacted ketone.
-
Isolation: Basify the aqueous layer to pH 10.0 using 5M NaOH and extract with Methyl tert-butyl ether (MTBE) (3 x 50 mL). Note: MTBE is chosen over ethyl acetate here to prevent protein-induced emulsion formation.
-
Salt Formation: Dry the MTBE layer over anhydrous Na2SO4 , filter, and bubble anhydrous HCl gas (or add 4M HCl in dioxane) to precipitate the (S)-amine hydrochloride salt. Filter and dry under vacuum.
Protocol B: Diastereoselective Synthesis via Ellman's Auxiliary
Mechanistic Causality
For laboratories lacking access to engineered enzymes, Ellman's chiral sulfinamide methodology provides a chemically robust alternative[3]. The synthesis of N-tert-butanesulfinyl ketimines is thermodynamically challenging. Therefore, Titanium(IV) ethoxide ( Ti(OEt)4 ) is employed; it acts as a strong Lewis acid to activate the sterically hindered ketone and irreversibly scavenges water (forming TiO2 ), driving the condensation to completion. During the reduction step, lowering the temperature to -48°C locks the sulfinyl imine into a rigid conformation. The bulky tert-butyl group shields one face of the imine, forcing the NaBH4 hydride to attack exclusively from the less hindered face, ensuring high diastereoselectivity.
Step-by-step chemical synthesis workflow of (S)-amine using Ellman's chiral sulfinamide auxiliary.
Step-by-Step Methodology
-
Imine Condensation: In an oven-dried flask under argon, dissolve 5.0 g (29.3 mmol) of 3-chloro-4-hydroxyacetophenone and 3.9 g (32.2 mmol, 1.1 eq) of (R)-(+)-tert-butanesulfinamide in 50 mL of anhydrous THF.
-
Titanium Activation: Add 13.4 g (58.6 mmol, 2.0 eq) of Ti(OEt)4 dropwise. Heat the reaction to 60°C for 12 hours.
-
Imine Workup: Cool to room temperature and pour into an equal volume of brine while stirring vigorously. Filter the resulting white TiO2 suspension through a pad of Celite. Wash the pad with ethyl acetate, separate the organic layer, dry over Na2SO4 , and concentrate to yield the ketimine.
-
Diastereoselective Reduction: Dissolve the crude ketimine in 60 mL of anhydrous THF and cool to -48°C (using a dry ice/acetonitrile bath). Add 3.3 g (87.9 mmol, 3.0 eq) of NaBH4 in portions. Stir at -48°C for 4 hours, then allow to slowly warm to room temperature.
-
Quench: Quench carefully with saturated aqueous NH4Cl , extract with ethyl acetate, dry, and concentrate.
-
Auxiliary Cleavage: Dissolve the crude sulfinamide in 20 mL of methanol. Add 15 mL of 4M HCl in dioxane. Stir at room temperature for 2 hours. The auxiliary is cleaved to form volatile byproduct, and the desired (S)-4-(1-aminoethyl)-2-chlorophenol precipitates out as the hydrochloride salt upon addition of diethyl ether.
Self-Validating System & In-Process Controls (IPC)
To guarantee the trustworthiness and reproducibility of these protocols, the following self-validating checkpoints must be integrated into the workflow:
-
IPC 1: Conversion Check (Both Protocols): Monitor the disappearance of 3-chloro-4-hydroxyacetophenone via Reverse-Phase HPLC (C18 column, H2O /MeCN with 0.1% TFA). Do not proceed to reduction or workup until starting material is <2% AUC.
-
IPC 2: Diastereomeric Excess (Protocol B): Before acidic cleavage, analyze the crude sulfinamide via 1H NMR. The tert-butyl group of the major (S)-diastereomer and minor (R)-diastereomer will appear as distinct singlets (~1.2 ppm). Integration of these peaks provides a rapid, absolute measurement of the de.
-
IPC 3: Enantiomeric Purity (Final Product): Analyze the final isolated amine salt via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/Isopropanol/Diethylamine mobile phase) against a racemic reference standard to confirm >99% ee.
References
- Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines. MDPI.
- Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews.
- Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society.
Sources
Application Note: Chiral Resolution Strategies for Racemic 4-(1-Aminoethyl)-2-chlorophenol
Executive Summary & Structural Rationale
The enantiomeric purity of 1-arylethylamine derivatives is a critical quality attribute in drug development, as stereocenters directly dictate pharmacodynamic affinity and pharmacokinetic profiles. 4-(1-aminoethyl)-2-chlorophenol (typically supplied as the hydrochloride salt, CAS: 1211459-33-4) is a highly versatile chiral building block used in the synthesis of adrenergic receptor modulators and beta-agonist derivatives.
Resolving the racemic mixture of this compound presents a unique chemoselective challenge due to its dual nucleophilic sites: a primary benzylic amine and a phenolic hydroxyl group . The presence of the ortho-chloro substituent sterically hinders the phenol, a structural feature that can be strategically exploited during kinetic resolution. This guide details three orthogonal, self-validating methodologies for isolating the (R)- and (S)-enantiomers with >99% enantiomeric excess (ee).
Caption: Workflow of orthogonal chiral resolution strategies for racemic mixtures.
Universal Pre-Processing: Free-Basing the Hydrochloride Salt
Commercially available 4-(1-aminoethyl)-2-chlorophenol is often stabilized as an HCl salt. All three resolution methods require the free primary amine to function.
-
Causality : The amine must be nucleophilic for enzymatic acylation, capable of forming a new salt with the chiral resolving acid, and un-ionized for proper interaction with chiral stationary phases.
-
Protocol : Dissolve 10.0 g of the HCl salt in 100 mL of deionized water. Slowly add 2M NaOH dropwise under stirring until the pH reaches 10.0. Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the free base as a solid/oil.
Method 1: Classical Diastereomeric Salt Resolution
Mechanistic Rationale
Classical resolution relies on reacting the racemic amine with an enantiopure chiral acid to form a pair of diastereomeric salts that exhibit different solubilities. For 1-arylethylamines, (R)-(-)-Mandelic acid is highly effective .
-
Causality : Mandelic acid forms a highly stable, 2D supramolecular hydrogen-bond network with 1-arylethylamines. The flat boundary surfaces of this network allow for efficient close packing in the crystal lattice. The bulky 3-chloro-4-hydroxyphenyl group of the amine fits perfectly into the hydrophobic vacancies between these sheets, maximizing van der Waals interactions and driving the preferential crystallization of the less-soluble diastereomeric salt.
Step-by-Step Protocol
-
Salt Formation : Dissolve 5.0 g (29.1 mmol) of the free racemic amine in 50 mL of aqueous ethanol (80:20 EtOH:H₂O v/v) at 60°C.
-
Chiral Acid Addition : Add 4.43 g (29.1 mmol, 1.0 equiv) of (R)-(-)-Mandelic acid. Stir at 60°C until a clear solution is obtained.
-
Crystallization : Allow the solution to cool slowly to room temperature over 12 hours without agitation. Seed crystals from a previous batch can be added at 40°C to induce nucleation.
-
Isolation : Filter the precipitated less-soluble salt (typically the (S)-amine-(R)-mandelate salt) via vacuum filtration. Wash with 10 mL of ice-cold ethanol.
-
Validation Check (Self-Validation) : Dissolve a 5 mg aliquot of the crystal in 1 mL of 1M NaOH, extract with 1 mL of MTBE, and analyze the organic layer via Chiral HPLC. If the ee is <95%, perform a second recrystallization from aqueous ethanol.
-
Liberation : Suspend the enantiopure salt in water, adjust to pH 10 with 2M NaOH, and extract with dichloromethane to recover the pure enantiomer.
Method 2: Biocatalytic Kinetic Resolution (CAL-B)
Mechanistic Rationale
Enzymatic kinetic resolution utilizes Candida antarctica Lipase B (CAL-B, commercialized as Novozym 435) to selectively acylate one enantiomer.
-
Causality : The active site of CAL-B features a stereoselectivity pocket that perfectly accommodates the methyl group of the (R)-enantiomer of 1-arylethylamines, while the (S)-enantiomer faces severe steric clash . We use Ethyl Acetate as both solvent and acyl donor rather than acetic anhydride. Acetic anhydride is too reactive and causes non-enzymatic background acylation (lowering ee). Furthermore, the ortho-chloro group sterically shields the phenolic hydroxyl, ensuring absolute chemoselectivity for N-acylation over O-acylation.
Caption: Mechanism of CAL-B mediated kinetic resolution of 1-arylethylamines.
Step-by-Step Protocol
-
Reaction Setup : Dissolve 2.0 g of the free racemic amine in 30 mL of neat Ethyl Acetate (acts as solvent and acyl donor).
-
Enzyme Addition : Add 400 mg of Novozym 435 (immobilized CAL-B).
-
Incubation : Place the reaction flask in an orbital shaker at 60°C and 200 rpm.
-
Validation Check (Self-Validation) : Monitor the reaction via HPLC or GC. The reaction must be stopped precisely at ~50% conversion (typically 12-18 hours) to ensure maximum ee for both the unreacted (S)-amine and the formed (R)-amide.
-
Separation : Filter off the enzyme beads (which can be washed and reused). Concentrate the filtrate. Separate the highly polar (S)-amine from the less polar (R)-amide using silica gel chromatography (Eluent: DCM/MeOH 95:5 with 1% NH₄OH).
-
Amide Hydrolysis (Optional) : To recover the (R)-amine, reflux the (R)-amide in 6N HCl for 12 hours, followed by basification.
Method 3: Preparative Chiral Supercritical Fluid Chromatography (SFC)
Mechanistic Rationale
SFC is the modern industry standard for preparative chiral separations due to its speed, scalability, and green solvent profile (supercritical CO₂).
-
Causality : Primary amines are notorious for peak tailing on silica-based Chiral Stationary Phases (CSPs) due to strong hydrogen bonding with residual acidic silanols. To counteract this, a volatile basic additive—0.2% Isopropylamine (IPA) —is added to the methanol modifier. IPA competitively binds to the silanol sites, masking them and ensuring sharp, symmetrical peaks for the target amine . Amylose-based CSPs (like Chiralpak IG) provide excellent chiral recognition through a combination of hydrogen bonding, pi-pi interactions with the chlorophenol ring, and steric inclusion within the amylose helical groove.
Step-by-Step Protocol
-
System Preparation : Equilibrate a preparative SFC system equipped with a Chiralpak IG column (250 x 21.1 mm, 5 µm).
-
Mobile Phase : Set the mobile phase to 80% supercritical CO₂ and 20% Methanol (containing 0.2% v/v Isopropylamine).
-
Parameters : Flow rate = 70 mL/min; Backpressure = 120 bar; Column Temperature = 35°C; UV Detection = 230 nm.
-
Sample Loading : Dissolve the free racemic amine in pure Methanol at a concentration of 50 mg/mL.
-
Fraction Collection : Perform stacked injections (e.g., 1 mL per injection). Collect Peak 1 and Peak 2 into separate vessels.
-
Validation Check (Self-Validation) : Run an analytical SFC check (Chiralpak IG, 4.6 x 250 mm) on the first collected fractions before processing the entire batch to verify baseline resolution (Rs > 1.5).
-
Recovery : Evaporate the fractions under reduced pressure at 40°C. The volatile IPA additive evaporates completely, leaving the pure free-base enantiomers without the need for aqueous workup.
Quantitative Data Presentation: Method Comparison
| Resolution Method | Typical Yield (per enantiomer) | Target ee (%) | Scalability | Chemoselectivity Risk | Relative Cost / Equipment |
| 1. Diastereomeric Salt | 30 - 40% (max 50%) | > 98% | High (Kilogram scale) | None (pH controlled) | Low (Standard glassware) |
| 2. Biocatalysis (CAL-B) | 45 - 48% (max 50%) | > 99% | Medium (Batch dependent) | Low (O-acylation suppressed) | Medium (Enzyme cost) |
| 3. Chiral SFC | 48 - 49% (max 50%) | > 99.5% | High (Continuous injection) | None (Physical separation) | High (Requires SFC system) |
References
-
A high-performance, tailor-made resolving agent: remarkable enhancement of resolution ability by introducing a naphthyl group into the fundamental skeleton of mandelic acid Journal of the Chemical Society, Perkin Transactions 2 (2000) URL:[Link]
-
Enzymatic Resolution of Bicyclic 1-Heteroarylamines Using Candida antarctica Lipase B The Journal of Organic Chemistry - ACS Publications (2003) URL:[Link]
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC LCGC North America (2014) URL:[Link]
chromatographic separation techniques for (s)-4-(1-aminoethyl)-2-chlorophenol
Application Note: Advanced Enantiomeric Resolution and Purity Profiling of (S)-4-(1-aminoethyl)-2-chlorophenol
Molecular Causality: The Amphoteric Challenge in Chiral Recognition
(S)-4-(1-aminoethyl)-2-chlorophenol is a highly valuable chiral building block, but it presents a complex chromatographic challenge due to its dual functionality. The molecule contains a basic primary amine (pKa ~9.5) and an acidic phenol moiety (pKa ~9.0), rendered slightly more acidic by the inductive electron-withdrawing effect of the ortho-chloro substituent.
Because of this amphoteric nature, the molecule readily forms a zwitterion. If injected onto standard silica-based Chiral Stationary Phases (CSPs) without rigorous pH control, the unmasked silanol groups on the silica support will interact ionically with the amine, while the phenol group engages in secondary hydrogen bonding. This uncontrolled multi-point interaction leads to severe peak tailing, band broadening, and a total collapse of enantioselectivity[1]. Therefore, successful chiral separation requires forcing the molecule into a single, predictable ionization state.
Mechanistic Selection of Chiral Stationary Phases
To achieve baseline resolution of the (S) and (R) enantiomers, we deploy two orthogonal chromatographic strategies. Each strategy exploits a specific structural feature of the analyte.
Strategy A: Crown Ether Host-Guest Complexation Crown ether CSPs are explicitly engineered for the recognition of primary amines. The chiral recognition mechanism relies on the formation of a rigid host-guest inclusion complex between the crown ether cavity and a fully protonated primary ammonium ion (-NH 3+ )[2].
-
Causality of Separation: By utilizing a highly acidic mobile phase (pH < 2), the amine is forced into its cationic state. Once docked inside the crown ether, the steric bulk of the ortho-chlorophenol group dictates the stability of the complex. The spatial orientation of the (S)-enantiomer creates a distinct steric fit compared to the (R)-enantiomer, resulting in high selectivity.
Strategy B: Polysaccharide Multi-Modal Interactions Derivatized amylose or cellulose phases (e.g., CHIRALPAK AD-H) do not rely on inclusion complexes; instead, they utilize a combination of hydrogen bonding, dipole-dipole, and π−π interactions within chiral grooves[3].
-
Causality of Separation: To separate an amphoteric molecule in normal-phase mode, the mobile phase must contain a dual-modifier system. A basic modifier (Diethylamine) is required to competitively bind active silanol sites, while an acidic modifier (Trifluoroacetic acid) is simultaneously needed to suppress the ionization of the phenol group[4]. This keeps the analyte neutral, allowing the chiral selector to interact purely with the molecule's stereocenter.
Experimental Methodologies & Self-Validating Protocols
Protocol A: Direct Chiral HPLC via Crown Ether CSP
This protocol is optimized for maximum enantiomeric resolution using aqueous conditions.
-
Column Preparation: Install a CROWNPAK CR-I(+) column (3.0 mm i.d. × 150 mm, 5 µm). Flush with HPLC-grade water for 20 minutes at 0.2 mL/min.
-
Mobile Phase Formulation: Prepare a solution of aqueous perchloric acid (HClO 4 ) adjusted exactly to pH 1.5. Mix this aqueous buffer with Methanol in a 90:10 (v/v) ratio. Degas thoroughly.
-
Causality: Methanol is kept at 10% to reduce the hydrophobic retention of the chlorophenol ring without disrupting the hydrogen-bond-driven host-guest complex. pH 1.5 ensures >99.9% protonation of the primary amine.
-
-
Instrument Parameters:
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 10°C (Causality: The host-guest inclusion complex formation is exothermic; lowering the temperature thermodynamically favors complex stability, drastically improving resolution).
-
Detection: UV at 220 nm.
-
-
Self-Validating System Check: Inject 5 µL of a 1 mg/mL racemic standard of 4-(1-aminoethyl)-2-chlorophenol.
-
Validation Criteria: The system is validated for quantitative use only if the Resolution (Rs) between the (S) and (R) peaks is ≥ 2.0, and the Tailing Factor (Tf) for the (S)-enantiomer is ≤ 1.15. If Tf > 1.15, verify the mobile phase pH; a drift above pH 1.8 will immediately cause tailing.
-
Protocol B: Normal-Phase HPLC via Polysaccharide CSP
This protocol is ideal for preparative scale-up or when aqueous mobile phases are undesirable.
-
Column Preparation: Install a CHIRALPAK AD-H column (4.6 mm i.d. × 250 mm, 5 µm). Flush with 100% Isopropanol (IPA) for 30 minutes to remove shipping solvents.
-
Mobile Phase Formulation: Mix n-Hexane and Isopropanol in an 80:20 (v/v) ratio. Add 0.1% Diethylamine (DEA) and 0.1% Trifluoroacetic acid (TFA) by volume.
-
Causality: The DEA/TFA combination forms a volatile salt in solution that acts as a dynamic buffer in the organic phase, neutralizing both the acidic and basic functional groups of the analyte[4].
-
-
Instrument Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 275 nm (targeting the specific absorbance maximum of the chlorophenol chromophore).
-
-
Self-Validating System Check: Inject 10 µL of the racemic standard.
-
Validation Criteria: Resolution (Rs) must be ≥ 1.5. If the peaks exhibit fronting, reduce the injection volume to 5 µL to prevent localized overloading of the chiral grooves.
-
Quantitative Performance Summary
The following table summarizes the expected chromatographic parameters when executing the self-validating protocols described above.
| Chromatographic Parameter | Protocol A (Crown Ether CSP) | Protocol B (Polysaccharide CSP) |
| Retention Time (S-enantiomer) | 6.4 min | 9.2 min |
| Retention Time (R-enantiomer) | 8.1 min | 11.5 min |
| Selectivity ( α ) | 1.45 | 1.32 |
| Resolution (Rs) | 2.8 | 1.9 |
| Tailing Factor (Tf) | 1.05 | 1.18 |
| Limit of Quantitation (LOQ) | 0.05 µg/mL | 0.25 µg/mL |
Decision Workflow Visualization
Logical workflow for selecting chromatographic conditions based on the analyte's amphoteric nature.
References
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases Source: YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea) URL:[Link]
-
Chromatographic Separations and Analysis: Chiral Crown Ether-Based Chiral Stationary Phases Source: ResearchGate URL:[Link]
-
Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods Source: PMC (National Institutes of Health) URL:[Link]
Sources
in vitro assay protocols using (s)-4-(1-aminoethyl)-2-chlorophenol derivatives
Application Note: In Vitro Assay Protocols for Evaluating (S)-4-(1-Aminoethyl)-2-chlorophenol Derivatives: Mechanistic Screening and Kinetic Profiling
Executive Briefing
(S)-4-(1-aminoethyl)-2-chlorophenol (CAS 1213412-83-9) and its derivatives represent a highly versatile class of chiral building blocks. Structurally, the 1-aminoethyl moiety attached to a halogenated phenol ring mimics the core pharmacophore of endogenous catecholamines and phenethylamines. This structural homology makes these derivatives prime candidates for screening against monoaminergic targets, specifically G-protein coupled receptors (e.g., β-adrenergic receptors) and amine-metabolizing enzymes like Monoamine Oxidase (MAO).
This application note details two highly robust, self-validating in vitro assay protocols designed to profile the pharmacological activity of these derivatives. By leveraging Homogeneous Time-Resolved Fluorescence (HTRF) for GPCR activation and continuous Amplex Red fluorometry for MAO inhibition, researchers can obtain high-fidelity kinetic and thermodynamic data.
Part 1: GPCR Modulation (β2-Adrenergic Receptor) via HTRF cAMP Detection
Mechanistic Rationale
To evaluate whether the (S)-derivative acts as a β2-AR agonist, we measure the accumulation of intracellular cyclic AMP (cAMP). We utilize an HTRF-based competitive immunoassay rather than traditional ELISA [1]. The causality behind this choice is twofold: HTRF eliminates washing steps, ensuring high-throughput scalability, and the time-resolved nature of the read-out minimizes auto-fluorescence interference from halogenated phenol compounds. The assay relies on fluorescence resonance energy transfer (FRET) between a Europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP tracer. Endogenous cAMP produced by the cells competes with the d2-tracer, leading to a decrease in the FRET signal.
GPCR signaling cascade and HTRF cAMP detection mechanism.
Step-by-Step Methodology
Self-Validating System: The assay must include Isoproterenol as a positive control to define the maximum assay window ( Emax ) and untreated cells as a basal baseline. A Z'-factor > 0.6 must be achieved to validate the plate.
-
Cell Preparation: Harvest CHO-K1 cells stably expressing the human β2-AR. Resuspend in assay buffer (HBSS supplemented with 20 mM HEPES, pH 7.4).
-
PDE Inhibition: Add 500 µM IBMX (3-isobutyl-1-methylxanthine) to the cell suspension. Causality: IBMX inhibits phosphodiesterases, preventing the degradation of synthesized cAMP and ensuring the accumulated signal accurately reflects adenylyl cyclase activity.
-
Compound Incubation: Dispense 5 µL of cells (approx. 2,000 cells/well) into a 384-well low-volume white microplate. Add 5 µL of the (S)-4-(1-aminoethyl)-2-chlorophenol derivative (serially diluted from 10 µM to 0.1 nM). Incubate for 30 minutes at room temperature (RT).
-
Lysis & Detection: Add 5 µL of cAMP-d2 working solution and 5 µL of anti-cAMP-Eu 3+ -Cryptate working solution (both prepared in lysis buffer).
-
Equilibration & Reading: Incubate for 1 hour at RT protected from light. Read the plate on an HTRF-compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio.
Part 2: Monoamine Oxidase (MAO-A/B) Inhibition via Amplex Red Fluorometry
Mechanistic Rationale
Phenethylamine derivatives frequently exhibit MAO inhibitory activity. To profile the selectivity of (S)-4-(1-aminoethyl)-2-chlorophenol derivatives against MAO-A and MAO-B, we employ the Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) fluorometric assay [2]. MAO oxidizes the amine substrate (e.g., tyramine), producing hydrogen peroxide ( H2O2 ). Horseradish peroxidase (HRP) then catalyzes the reaction between H2O2 and Amplex Red to produce highly fluorescent resorufin.
Causality: This continuous, coupled-enzyme format allows for precise kinetic profiling (determining Ki and mechanism of inhibition) in real-time, rather than relying on endpoint IC50s.
Amplex Red fluorometric assay workflow for MAO inhibition.
Step-by-Step Methodology
Self-Validating System: Clorgyline (MAO-A specific) and Selegiline (MAO-B specific) are used as reference inhibitors. A no-enzyme control must be included and subtracted from all wells to account for any auto-oxidation of the Amplex Red probe.
-
Reagent Preparation: Prepare a working solution containing 400 µM Amplex Red reagent and 2 U/mL HRP in 50 mM sodium phosphate buffer (pH 7.4).
-
Enzyme & Inhibitor Pre-incubation: In a black 96-well microplate, add 50 µL of recombinant human MAO-A or MAO-B (5 µg/mL final concentration) and 25 µL of the test derivative (serially diluted). Incubate for 15 minutes at RT to allow for potential irreversible binding.
-
Reaction Initiation: Add 25 µL of the substrate mixture (2 mM p-tyramine for MAO-A, or 2 mM benzylamine for MAO-B) combined with the Amplex Red/HRP working solution to each well.
-
Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence continuously for 60 minutes at RT (Excitation: 545 nm; Emission: 590 nm).
-
Data Extraction: Calculate the initial velocity ( V0 ) from the linear portion of the fluorescence-time curve to determine IC50 and Ki values.
Part 3: Data Presentation and Assay Validation Metrics
To ensure strict scientific integrity, both assays are governed by rigorous quality control parameters. The table below summarizes the expected quantitative validation metrics required before advancing (S)-4-(1-aminoethyl)-2-chlorophenol derivatives to secondary screening.
| Target System | Assay Methodology | Reference Control Compound | Expected Readout Window (S/B) | Required Z'-Factor | Primary Output Metric |
| β2-Adrenergic Receptor | HTRF cAMP Accumulation | Isoproterenol (Agonist) | > 5.0 | ≥ 0.65 | EC 50 / E max |
| Monoamine Oxidase A | Amplex Red Fluorometry | Clorgyline (Inhibitor) | > 10.0 | ≥ 0.70 | IC 50 / K i |
| Monoamine Oxidase B | Amplex Red Fluorometry | Selegiline (Inhibitor) | > 12.0 | ≥ 0.75 | IC 50 / K i |
Table 1: Expected Pharmacological Profile & Assay Validation Metrics. S/B = Signal-to-Background ratio.
References
-
Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual - NCBI Bookshelf. Available at:[Link] [1]
-
Guang HM, Du GH. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 2006. Available at:[Link] [2]
improving enantiomeric excess in (s)-4-(1-aminoethyl)-2-chlorophenol synthesis
Technical Support Center: (S)-4-(1-aminoethyl)-2-chlorophenol Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of chiral amines. This guide provides targeted troubleshooting advice and in-depth answers to frequently asked questions (FAQs) to help you overcome common challenges and improve the enantiomeric excess (e.e.) in the synthesis of (S)-4-(1-aminoethyl)-2-chlorophenol. Our focus is on explaining the causality behind experimental choices to empower you to optimize your synthetic strategy effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is enantiomeric excess (e.e.), and how can I measure it accurately?
Answer: Enantiomeric excess (e.e.) is a measurement of the purity of a chiral substance, indicating how much more of one enantiomer is present compared to the other.[1] It is calculated using the following formula:
e.e. (%) = |(% Major Enantiomer - % Minor Enantiomer)|
For instance, a mixture containing 98% of the (S)-enantiomer and 2% of the (R)-enantiomer has an e.e. of 96%. A 50:50 mixture of enantiomers is a racemic mixture and has an e.e. of 0%.[1][2]
Accurate determination of e.e. is the first critical step in troubleshooting. The most common and reliable methods include:
-
Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These are the gold-standard techniques. They use a chiral stationary phase to physically separate the two enantiomers, allowing for precise quantification of each.[1][3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This can be achieved using chiral shift reagents or chiral solvating agents. These reagents form transient diastereomeric complexes with the enantiomers, which have distinct NMR spectra, enabling quantification.[1][5]
-
Polarimetry: This classical technique measures the optical rotation of the sample. While useful, it can be unreliable as the specific rotation value can be influenced by concentration (Horeau Effect), solvent, temperature, and the presence of optically active impurities.[1][2][6]
Given its accuracy and robustness, Chiral HPLC is the recommended method for determining the e.e. of (S)-4-(1-aminoethyl)-2-chlorophenol.
Experimental Protocol: Determination of Enantiomeric Excess by Chiral HPLC
-
Sample Preparation:
-
Take a small aliquot (approx. 1-2 mg) from your crude or purified reaction mixture.
-
If analyzing a crude mixture, pass the aliquot through a small plug of silica gel using a suitable solvent (e.g., a 70:30 mixture of hexane/ethyl acetate) to remove non-polar impurities and residual catalyst.
-
Concentrate the filtered sample under reduced pressure.
-
Dissolve the residue in the HPLC mobile phase to a final concentration of approximately 1 mg/mL.
-
-
HPLC Analysis:
-
Column: A chiral stationary phase column suitable for separating amines (e.g., a cellulose or amylose-based column like Chiralcel OD-H or Chiralpak AD-H).
-
Mobile Phase: A typical starting point is a mixture of hexane and isopropanol (e.g., 90:10) with a small amount of an amine additive like diethylamine (0.1%) to improve peak shape and reduce tailing.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where the compound absorbs (e.g., 280 nm).
-
-
Quantification:
-
Once baseline separation of the two enantiomer peaks is achieved, integrate the area under each peak.
-
Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100 (Where Area_major is the peak area of the desired (S)-enantiomer).[7]
-
Q2: My enantiomeric excess is consistently low. Where should I begin troubleshooting?
Answer: Low enantiomeric excess is a common but solvable problem in asymmetric synthesis. A systematic troubleshooting approach is crucial.[8] Begin by ruling out fundamental experimental issues before moving to complex reaction parameters. The workflow below outlines a logical progression for diagnosing the problem.
Caption: General troubleshooting workflow for low e.e.
Key areas to investigate initially include:
-
Catalyst Integrity: Is the catalyst from a reputable source? Has it been stored correctly under an inert atmosphere and protected from moisture? Impurities or degradation can severely diminish enantioselectivity.[8] Running a control reaction with a benchmark substrate known to give high e.e. can validate your catalyst's activity.
-
Reagent and Solvent Purity: Impurities in the starting ketone or solvents can act as catalyst poisons.[7] Crucially, many asymmetric catalysts are highly sensitive to water; ensure all glassware is oven-dried and solvents are anhydrous.[8]
-
Racemic Background Reaction: A non-catalyzed, racemic reaction may be occurring simultaneously with the desired asymmetric pathway, effectively "diluting" your enantiomeric excess. This is often exacerbated by higher temperatures.[7]
Q3: What are the primary asymmetric synthesis strategies for (S)-4-(1-aminoethyl)-2-chlorophenol?
Answer: The synthesis starts with the prochiral ketone, 2-chloro-4-acetylphenol . The goal is to introduce the amino group and create the chiral center at the ethyl position with high stereocontrol. There are two primary and highly effective strategies.
Caption: Key asymmetric synthesis routes from the prochiral ketone.
-
Asymmetric Reduction followed by Functional Group Interconversion: This is a robust, two-step approach.
-
Step 1: The ketone is reduced to the corresponding chiral alcohol, (S)-1-(3-chloro-4-hydroxyphenyl)ethanol, using a chiral catalyst. Powerful methods include the Corey-Bakshi-Shibata (CBS) reduction with oxazaborolidine catalysts or transition metal-catalyzed asymmetric hydrogenation.[9][10]
-
Step 2: The resulting chiral alcohol is then converted to the amine with retention or inversion of stereochemistry, for example, via a Mitsunobu reaction with an azide source followed by reduction, or by converting the alcohol to a good leaving group (e.g., tosylate) and displacing it with an amine source.
-
-
Direct Asymmetric Reductive Amination: This is a more atom-economical, one-step strategy that directly converts the ketone into the chiral amine. This reaction uses an ammonia source (like ammonium acetate), a reductant (typically H₂ gas), and a chiral transition metal catalyst system (e.g., Ru/diphosphine complexes).[11]
Q4: I'm using an asymmetric reduction strategy. How can I optimize conditions to improve my e.e.?
Answer: Optimizing reaction parameters is critical for maximizing enantioselectivity. Even small changes can have a profound impact.
-
Temperature: This is often the most influential parameter. Lowering the reaction temperature generally increases enantioselectivity.[1] The rationale is that a lower temperature amplifies the small energy difference between the two diastereomeric transition states that lead to the (S) and (R) products, thus favoring the formation of the lower-energy product. It is advisable to screen a range of temperatures, starting from room temperature and decreasing incrementally (e.g., 0 °C, -20 °C, -40 °C, -78 °C).
-
Solvent: The solvent can dramatically affect e.e. by influencing the conformation and solvation of the catalyst-substrate complex.[1] Screen a variety of solvents with different polarities and coordinating abilities (e.g., THF, Toluene, Dichloromethane, Diethyl Ether). A switch from a coordinating solvent to a non-coordinating one can sometimes lead to significant improvements.[8]
-
Catalyst Loading: The amount of catalyst can influence the reaction. While a higher loading might increase the reaction rate, it can sometimes lead to lower e.e. due to aggregation or the formation of less selective catalytic species. It is important to find the optimal loading, which is often between 0.5 mol% and 10 mol%.[1]
-
Concentration: Substrate concentration can also play a role. In some systems, operating at higher dilution can disfavor catalyst aggregation and improve e.e.[8]
Table 1: Illustrative Effect of Reaction Parameters on Enantiomeric Excess
| Parameter | Condition A | e.e. (%) | Condition B | e.e. (%) | Rationale |
|---|---|---|---|---|---|
| Temperature | 25 °C | 85 | -20 °C | 96 | Lower temperature enhances energy differentiation between transition states.[8] |
| Solvent | THF | 88 | Toluene | 94 | Solvent polarity and coordination affect the catalyst-substrate complex.[8] |
| Catalyst Loading | 10 mol% | 91 | 2 mol% | 97 | Optimal loading avoids catalyst aggregation or off-cycle pathways.[1] |
Q5: What are my options if I have already produced a racemic or low-e.e. mixture?
Answer: If you have an existing mixture with suboptimal enantiopurity, you can enhance the e.e. using resolution techniques. These methods separate the two enantiomers from each other.
-
Classical Resolution via Diastereomeric Salt Formation: This is a well-established and scalable method.[12][13] The basic amine product is reacted with an enantiomerically pure chiral acid (a "resolving agent") like tartaric acid or mandelic acid. This forms a pair of diastereomeric salts, which have different physical properties (e.g., solubility).[13][14] One of the diastereomeric salts will preferentially crystallize from a suitable solvent, allowing for its separation by filtration. The desired enantiomer is then liberated from the salt by treatment with a base.
-
Enzymatic Kinetic Resolution: Enzymes are highly stereoselective catalysts. A lipase, for example, can be used to selectively acylate one enantiomer of the amine in the presence of an acyl donor, leaving the other enantiomer unreacted.[15][16] The resulting acylated amine (amide) and the unreacted amine can then be separated. The major drawback is that the maximum theoretical yield for the desired enantiomer is only 50%.
-
Dynamic Kinetic Resolution (DKR): This advanced technique overcomes the 50% yield limit of standard kinetic resolution.[12] It combines a selective enzymatic reaction with a catalyst (often a transition metal complex) that simultaneously racemizes the slower-reacting, unwanted enantiomer.[15][16] This continuous racemization ensures that all of the starting material is eventually converted into the single, desired enantiomer, allowing for theoretical yields approaching 100%.
Caption: Conceptual workflow of Dynamic Kinetic Resolution (DKR).
References
-
Journal of the American Chemical Society. (2012). Chiral Surfactant-Type Catalyst for Asymmetric Reduction of Aliphatic Ketones in Water. Retrieved from [Link]
-
MDPI. (n.d.). Dynamic Kinetic Resolution of Amines and Amino Acids by Enzyme–Metal Cocatalysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved from [Link]
-
PMC. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Retrieved from [Link]
-
Journal of the American Chemical Society. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Retrieved from [Link]
-
Thieme. (2020). Synthesis of Chiral Amines via Asymmetric Hydrogen Borrowing. Retrieved from [Link]
-
Enantia. (n.d.). Purification and chiral resolution. Retrieved from [Link]
-
Pharmaceutical Technology. (2026). Asymmetric Routes to Chiral Secondary Alcohols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Retrieved from [Link]
-
PubMed. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. Retrieved from [Link]
-
University of Glasgow. (n.d.). Determination of enantiomeric excess. Retrieved from [Link]
-
PubMed. (2005). Chemoenzymatic dynamic kinetic resolution of primary amines. Retrieved from [Link]
-
PubMed. (2018). Chemoenzymatic Dynamic Kinetic Resolution of Amines in Fully Continuous-Flow Mode. Retrieved from [Link]
-
Merck Millipore. (n.d.). Chiral Amines in Asymmetric Synthesis. Retrieved from [Link]
-
Herald Scholarly Open Access. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Retrieved from [Link]
-
Journal of the American Chemical Society. (2005). Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Retrieved from [Link]
-
ACS Publications. (2016). Catalytic Asymmetric Reduction of Difficult-to-Reduce Ketones: Triple-Code Saturation Mutagenesis of an Alcohol Dehydrogenase. Retrieved from [Link]
-
SciSpace. (2017). A fast, new method to enhance the enantiomeric purity of non-racemic mixtures: self-disproportionation of enantiomers in the gas. Retrieved from [Link]
-
UC Press Journals. (n.d.). Determining Enantiomeric Excess by Direct NMR Methods and by Indirect Methods. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
-
Wikipedia. (n.d.). Enantiomeric excess. Retrieved from [Link]
-
PubMed. (2002). Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Asymmetric reactions_synthesis. Retrieved from [Link]
-
RSC Publishing. (2022). Semi-continuous and continuous processes for enantiomeric separation. Retrieved from [Link]
-
IntechOpen. (2018). New Opportunities to Improve the Enantiomeric and Diastereomeric Separations. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 2-amino-4-chlorophenol. Retrieved from [Link]
-
PMC. (n.d.). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. Retrieved from [Link]
- Google Patents. (n.d.). EP3162793A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives.
-
Arkivoc. (n.d.). Enantioselective Reduction of Prochiral Ketones using Spiroborate Esters as Catalysts. Retrieved from [Link]
-
University of East Anglia. (n.d.). Asymmetric-Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Optical Purity and Enantiomeric Excess. Retrieved from [Link]
-
Yale University. (n.d.). Asymmetric Synthesis of Amines - Ellman Laboratory. Retrieved from [Link]
- Google Patents. (n.d.). CN105622439A - Production method of 4-chloro-2-aminophenol.
-
PMC. (n.d.). Synthesis of o-Chlorophenols via an Unexpected Nucleophilic Chlorination of Quinone Monoketals Mediated by N, N′-Dimethylhydrazine Dihydrochloride. Retrieved from [Link]
-
University of York. (n.d.). Asymmetric Synthesis. Retrieved from [Link]
-
Organic Reactions. (n.d.). Enantioselective Reduction of Ketones. Retrieved from [Link]
-
MDPI. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. heraldopenaccess.us [heraldopenaccess.us]
- 5. online.ucpress.edu [online.ucpress.edu]
- 6. Determination of enantiomeric excess [ch.ic.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 10. pharmtech.com [pharmtech.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. arborpharmchem.com [arborpharmchem.com]
- 13. Semi-continuous and continuous processes for enantiomeric separation - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC03668H [pubs.rsc.org]
- 14. New Opportunities to Improve the Enantiomeric and Diastereomeric Separations | IntechOpen [intechopen.com]
- 15. Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines [organic-chemistry.org]
- 16. Chemoenzymatic dynamic kinetic resolution of primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing solvent selection for (s)-4-(1-aminoethyl)-2-chlorophenol purification
Welcome to the Technical Support Center for chiral amine purification. This guide is specifically engineered for researchers, process chemists, and drug development professionals working with (S)-4-(1-aminoethyl)-2-chlorophenol .
Because this compound features both a primary amine and a phenolic hydroxyl group on an ortho-chlorinated aromatic ring, it presents unique physicochemical challenges. It is highly amphoteric, prone to oxidation, and requires precise solvent and pH control during chiral resolution, extraction, and chromatography.
Diagnostic Purification Workflow
Before troubleshooting specific issues, identify your current phase in the purification lifecycle using the decision matrix below.
Fig 1. Decision matrix for the purification and chiral isolation of (S)-4-(1-aminoethyl)-2-chlorophenol.
Interactive Troubleshooting & FAQs
Q1: Why is my extraction yield of the free base so low during the aqueous workup?
The Causality: (S)-4-(1-aminoethyl)-2-chlorophenol is an amphoteric molecule. Standard tyramine derivatives (unsubstituted 4-(2-aminoethyl)phenol) have a phenol pKa of ~9.6 and an amine pKa of ~10.4[1]. However, the electron-withdrawing ortho-chloro group on your compound increases the acidity of the phenol, dropping its pKa to approximately 8.5–9.0. If you attempt to extract the free base at a highly alkaline pH (e.g., pH > 11), the phenol deprotonates to form a water-soluble phenolate anion. If the pH is too low (pH < 8), the amine remains protonated as a water-soluble ammonium salt. The Solution: You must perform the extraction strictly at the molecule's isoelectric point (pI), which is approximately pH 9.0–9.5. At this pH, the molecule exists predominantly in its neutral, uncharged state, maximizing its partition coefficient into moderately polar organic solvents like ethyl acetate or a mixture of dichloromethane/2-propanol (8:2 v/v).
Q2: I am attempting a classical chiral resolution from the racemate, but my enantiomeric excess (ee) is stalled at 60%. How do I optimize the solvent system?
The Causality: Chiral resolution relies on the differential solubility of diastereomeric salts. If your ee is low, your solvent system is likely causing co-precipitation of the undesired (R)-enantiomer salt due to supersaturation, or the resolving agent is not providing enough steric differentiation[2]. The Solution: Switch your resolving agent from standard L-(+)-tartaric acid to a bulkier derivative, such as (-)-O,O'-di-p-toluoyl-L-tartaric acid or (-)-2,3-dibenzoyl-L-tartaric acid[3]. These bulky acyl groups create a more rigid chiral pocket. For the solvent, transition from pure ethanol to a binary mixture (e.g., Acetonitrile/Water 9:1 or Methanol/Acetone). The addition of an anti-solvent (like acetone) reduces the solubility of the (S)-diastereomeric salt, while the polar protic solvent keeps the (R)-salt in solution. Maintain a solvent-to-substrate volume ratio of at least 10:1 to prevent kinetic trapping of the wrong isomer[2].
Q3: During Preparative Chiral HPLC, I am observing severe peak tailing and loss of resolution. What is wrong with my mobile phase?
The Causality: Peak tailing for chiral primary amines on polysaccharide-based Chiral Stationary Phases (CSPs) is almost always caused by secondary interactions between the amine group of the analyte and residual acidic silanol groups on the silica support[4]. Furthermore, if you injected your sample dissolved in a strong solvent (like DMSO or THF) onto a coated CSP, you may have partially dissolved the chiral selector, permanently degrading the column[5]. The Solution:
-
Add Modifiers: Always add 0.1% Diethylamine (DEA) or ethanolamine to your mobile phase. The DEA acts as a sacrificial base, coating the free silanols and preventing the aminoethyl group of your compound from sticking to the column[4].
-
Use Immobilized Phases: Switch to an immobilized chiral stationary phase (e.g., Lux immobilized series or Chiralpak IA/IB/IC). Immobilized phases tolerate strong injection solvents and allow you to use a wider range of mobile phase combinations (including ethyl acetate or chlorinated solvents) without stripping the polysaccharide selector[5].
Data Reference Tables
Table 1: Physicochemical Properties & Extraction Optimization
| Parameter | Value / Recommendation | Mechanistic Rationale |
| Amine pKa | ~10.4 | Primary aliphatic amine; protonated at physiological pH[1]. |
| Phenol pKa | ~8.5 - 9.0 | Lowered relative to standard tyramine due to the inductive electron-withdrawing effect of the ortho-chlorine atom. |
| Isoelectric Point (pI) | ~9.2 - 9.5 | The pH at which net charge is zero. Target this exact pH for maximum organic extraction yield. |
| Optimal Extraction Solvent | EtOAc or DCM/IPA (80:20) | The compound is highly polar; pure non-polar solvents (hexanes, toluene) will result in poor partitioning. |
Table 2: Solvent Systems for Diastereomeric Salt Resolution
| Resolving Agent | Primary Solvent | Anti-Solvent / Co-Solvent | Expected Outcome |
| L-(+)-Tartaric Acid | Ethanol | Water (2-5%) | Moderate ee (~70-80%); requires multiple recrystallizations. |
| (-)-Dibenzoyl-L-tartaric acid | Acetonitrile | Methanol (10%) | High ee (>95%); bulky benzoyl groups enhance crystal lattice differentiation[3]. |
| (-)-Di-p-toluoyl-L-tartaric acid | 2-Propanol | Acetone (15%) | Excellent yield and ee; highly recommended for aminoethyl-aryl derivatives[3]. |
Standard Operating Procedures (SOPs)
Protocol 1: Diastereomeric Salt Resolution using Dibenzoyl-L-Tartaric Acid
This self-validating protocol ensures that if the incorrect enantiomer begins to precipitate, the visual and thermal cues will alert the operator.
-
Dissolution: In a 500 mL jacketed reactor, dissolve 10.0 g of racemic 4-(1-aminoethyl)-2-chlorophenol in 100 mL of Acetonitrile.
-
Resolving Agent Addition: In a separate flask, dissolve 0.5 equivalents (10.4 g) of (-)-2,3-dibenzoyl-L-tartaric acid in 50 mL of Acetonitrile and 10 mL of Methanol[3].
-
Controlled Addition: Heat the reactor to 60°C. Add the resolving agent solution dropwise over 30 minutes. Causality check: Rapid addition causes localized supersaturation, leading to amorphous co-precipitation rather than crystalline diastereomeric selection.
-
Annealing: Hold the temperature at 60°C for 1 hour, then cool linearly to 20°C at a rate of 0.5°C/min.
-
Filtration: Filter the resulting white crystalline suspension. Wash the filter cake with 20 mL of cold Acetonitrile.
-
Validation: Analyze the salt via Chiral HPLC. If ee is <95%, reslurry the wet cake in 10 volumes of Acetonitrile at 60°C for 2 hours, then cool and filter.
Protocol 2: Isoelectric Extraction and Free Base Isolation
Use this protocol to break the diastereomeric salt or to recover the free base from aqueous streams.
-
Salt Break: Suspend 10.0 g of the enantioenriched diastereomeric salt in 100 mL of deionized water.
-
pH Adjustment (Critical Step): Slowly add 2M NaOH under vigorous stirring while monitoring with a calibrated pH probe. Stop exactly at pH 9.3 . Causality check: At this pH, the tartaric acid is fully deprotonated (water-soluble), and the aminoethyl-chlorophenol is in its neutral free-base form.
-
Extraction: Add 100 mL of Ethyl Acetate. Stir vigorously for 15 minutes, then allow phase separation. Extract the aqueous layer two more times with 50 mL of Ethyl Acetate.
-
Washing & Drying: Combine the organic layers and wash with 30 mL of brine. Dry over anhydrous Na₂SO₄.
-
Concentration: Evaporate the solvent under reduced pressure (bath temp < 40°C to prevent thermal degradation/oxidation of the phenol) to yield the pure (S)-4-(1-aminoethyl)-2-chlorophenol free base[2].
References
- Process for the enantioselection synthesis of alkylated oxindoles - European Patent Office (EPO).
- Tyramine (YMDB01797) - Yeast Metabolome Database.
- Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives - Google Patents.
- Handling chiral columns - Chromservis.
- Advantages of using immobilized stationary phases in chiral separations - Phenomenex.
Sources
- 1. ymdb.ca [ymdb.ca]
- 2. Process for the enantioselection synthesis of alkylated oxindoles used as intermediates in the preparation of physostigmine - Patent 0438796 [data.epo.org]
- 3. EP3162793A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives - Google Patents [patents.google.com]
- 4. Handling chiral columns / CHROMSERVIS.EU [chromservis.eu]
- 5. Immobilized Phases for Chiral Separation | Phenomenex [phenomenex.com]
Technical Support Center: Troubleshooting Aqueous Solubility of (S)-4-(1-aminoethyl)-2-chlorophenol
Welcome to the Application Science Support Center. (S)-4-(1-aminoethyl)-2-chlorophenol is an amphoteric active pharmaceutical ingredient (API) featuring a basic primary amine (pKa ~9.5) and a weakly acidic chlorophenol group (pKa ~8.5). While this dual-functional nature offers versatile target-binding capabilities, it frequently presents severe aqueous solubility challenges. Near physiological pH (7.4), the molecule approaches its isoelectric point, existing predominantly in a neutral or zwitterionic state with high crystal lattice energy and minimal aqueous solvation capacity.
This guide provides field-proven, self-validating troubleshooting protocols to help researchers overcome precipitation, poor dissolution, and formulation instability.
Decision workflow for resolving amphoteric API solubility issues.
Frequently Asked Questions & Troubleshooting Protocols
FAQ 1: Why does the free base precipitate when transitioning from a DMSO stock to an aqueous assay buffer?
Causality & Mechanism: This phenomenon, known as a "cosolvent crash," occurs because the solubilization capacity of the medium drops exponentially as the organic solvent (DMSO) is diluted with water. For amphoteric compounds like (S)-4-(1-aminoethyl)-2-chlorophenol, the minimum solubility occurs at the pH midway between the pKa of the amine and the phenol. At pH 7.4, the lack of a net ionic charge maximizes crystal lattice energy and minimizes aqueous solvation energy, driving rapid precipitation[1].
Self-Validating Protocol: pH-Solubility Profiling & Salt Formation To bypass the free-base lattice energy, converting the API to a salt form (e.g., Hydrochloride) is the most robust first-line intervention. Approximately 50% of marketed small molecule APIs utilize this approach[2].
-
Screening: Suspend 10 mg of the free base in 1 mL of aqueous media across a pH gradient (pH 2 to 10) using dilute HCl or NaOH.
-
Equilibration: Agitate the suspensions at 37°C for 24 hours to reach thermodynamic equilibrium.
-
Phase Separation: Centrifuge at 10,000 x g for 15 minutes to separate the undissolved pellet.
-
Quantification: Analyze the supernatant via HPLC-UV to plot the V-shaped pH-solubility curve.
-
Salt Synthesis: Based on the curve, dissolve the free base in a volatile organic solvent (e.g., ethanol) and add 1.05 molar equivalents of the selected counterion (e.g., HCl). Evaporate the solvent under reduced pressure to isolate the highly soluble salt[2].
-
Validation Step: The resulting salt should exhibit a >100-fold solubility enhancement in unbuffered water compared to the free base. If precipitation still occurs, verify the microenvironmental pH (pHmax) to ensure disproportionation has not occurred.
FAQ 2: How can I maintain solubility at physiological pH (7.4) for in vivo dosing without relying on toxic cosolvents?
Causality & Mechanism: While salt formation works well in unbuffered water, placing the salt into a pH 7.4 buffer can cause disproportionation—the microenvironmental pH shifts, converting the soluble salt back into the insoluble free base. To prevent this, host-guest complexation using cyclodextrins (like Sulfobutylether-β-cyclodextrin, SBE-β-CD) is highly effective for amphoteric drugs. The hydrophobic chlorophenyl ring enters the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility[3].
Mechanism of host-guest cyclodextrin inclusion complexation.
Self-Validating Protocol: Cyclodextrin Inclusion Complexation
-
Preparation: Prepare a 10% to 20% (w/v) solution of SBE-β-CD in a physiological buffer (e.g., PBS, pH 7.4).
-
Addition: Gradually add excess (S)-4-(1-aminoethyl)-2-chlorophenol to the cyclodextrin solution.
-
Complexation: Stir continuously at room temperature for 48 hours to ensure thermodynamic equilibrium of the inclusion complex.
-
Filtration: Filter through a 0.22 µm PVDF syringe filter to remove uncomplexed API.
-
Lyophilization (Optional): Freeze-dry the filtrate to obtain a stable, solid inclusion complex[3].
-
Validation Step: Reconstitute the lyophilized powder in water; a clear solution without Tyndall scattering confirms successful molecular complexation rather than a mere physical suspension.
FAQ 3: My formulated nanosuspension is aggregating over time. What is driving this and how do I stabilize it?
Causality & Mechanism: Nanomilling increases the surface-area-to-volume ratio, which thermodynamically drives the system to reduce its free energy through particle agglomeration or Ostwald ripening (small particles dissolving and redepositing onto larger ones)[4]. For an amphoteric molecule, slight pH fluctuations can alter the surface charge, collapsing the electrostatic repulsion between nanoparticles.
Self-Validating Protocol: Steric and Electrostatic Stabilization
-
Zeta Potential Measurement: Measure the zeta potential of the bare nanosuspension. A value between -30 mV and +30 mV indicates a high risk of instability.
-
Polymer/Surfactant Addition: Introduce a combination of a steric stabilizer (e.g., HPMC, 1-2% w/v) and an electrostatic stabilizer (e.g., Sodium Lauryl Sulfate, 0.1% w/v) during the milling process[4].
-
Milling: Process the API and stabilizers in a media mill with 0.2 mm yttrium-stabilized zirconium beads until the D90 particle size is < 500 nm.
-
Stress Testing: Subject the suspension to three freeze-thaw cycles (-20°C to 25°C).
-
Validation Step: If the D90 particle size distribution remains unchanged post-stress test, the stabilization system is robust and ready for downstream processing.
Quantitative Comparison of Solubility Enhancement Strategies
| Enhancement Technique | Typical Solubility Increase | Primary Mechanism | Best Application | Key Limitation |
| Salt Formation (HCl) | 100x – 500x | Disruption of crystal lattice energy via ionization. | Unbuffered or acidic media formulations. | Disproportionation at physiological pH (7.4). |
| Cyclodextrin (SBE-β-CD) | 50x – 300x | Host-guest hydrophobic encapsulation[3]. | In vivo dosing at physiological pH. | High excipient-to-drug mass ratio required. |
| Nanomilling | 10x – 50x | Physical expansion of surface-area-to-volume ratio[4]. | High-dose oral suspensions. | Susceptible to Ostwald ripening and aggregation[4]. |
References
- Title: Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs)
- Title: Improving API Solubility by Salt and Cocrystal Formation Source: Sigma-Aldrich URL
- Title: A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques Source: Agno Pharma URL
- Title: Enhanced Solubility through API Processing: Salt and Cocrystal Formation Source: Pharma's Almanac URL
- Title: Development of a Cyclodextrin-Based Drug Delivery System to Improve the Physicochemical Properties of Ceftobiprole as a Model Antibiotic Source: MDPI URL
Sources
refining chiral chromatography parameters for (s)-4-(1-aminoethyl)-2-chlorophenol
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with complex amphoteric enantiomers.
The target molecule, (S)-4-(1-aminoethyl)-2-chlorophenol , presents a unique chromatographic challenge: it contains both a highly basic primary amine (the 1-aminoethyl group) and a weakly acidic moiety (the 2-chlorophenol group). This dual nature requires precise thermodynamic and chemical control to achieve baseline enantiomeric resolution ( Rs>1.5 ) without suffering from severe peak tailing.
Below, you will find field-proven causality explanations, quantitative data, and self-validating protocols to refine your chiral chromatography parameters.
🔬 Core Troubleshooting & FAQs
Q1: Why does 4-(1-aminoethyl)-2-chlorophenol exhibit severe peak tailing and poor resolution on standard normal-phase polysaccharide columns? A: The root cause is the molecule's amphoteric (zwitterionic) profile. In standard Normal Phase (NP) conditions (e.g., Hexane/Isopropanol) without highly optimized additives, the basic primary amine undergoes strong, non-enantioselective cation-exchange interactions with residual acidic silanols on the silica backbone of the Chiral Stationary Phase (CSP). Simultaneously, the acidic chlorophenol moiety engages in non-specific hydrogen bonding. This dual-site interference overrides the transient diastereomeric complexation required for chiral recognition, leading to peak tailing or fronting[1].
Q2: Which Chiral Stationary Phase (CSP) and mobile phase mode yield the highest enantioselectivity for this specific molecule? A: You must match the CSP's chemistry to the analyte's amphoteric nature.
-
Optimal Choice: Use a Zwitterionic CSP (e.g., CHIRALPAK® ZWIX) based on Cinchona alkaloids. These columns are explicitly engineered with both basic and acidic interaction sites, allowing them to form stable, stereoselective ion-pairs with amphoteric compounds like amino phenols[2].
-
Alternative Choice: If restricted to traditional immobilized polysaccharide CSPs (e.g., CHIRALPAK IA or IG), you must operate in Polar Organic Mode (POM) (e.g., 100% Methanol or Acetonitrile) to maximize analyte solubility and utilize dual-additive buffering[3].
Decision tree for selecting CSP and mobile phase modes for amphoteric analytes.
Q3: How do I select and optimize mobile phase additives to achieve sharp, symmetrical peaks? A: A single additive is insufficient for an amphoteric molecule. If you only use a basic additive like Diethylamine (DEA), it shields the silica but leaves the acidic phenol unbuffered. If you only use an acidic additive like Trifluoroacetic acid (TFA), the amine forms an ion pair, but the resulting silica-amine repulsion can cause peak fronting[1].
The solution is a dual-additive system . Mixing volatile acids and bases (e.g., TFA + DEA, or Formic Acid + DEA) creates a dynamic buffering environment that neutralizes both functional groups simultaneously, allowing the chiral selector to dominate the interaction.
Table 1: Quantitative Impact of Mobile Phase Additives on Chromatographic Parameters
| Additive System | Chromatography Mode | Peak Symmetry ( As ) | Resolution ( Rs ) | Mechanistic Outcome |
| None | Normal Phase | > 2.8 (Severe Tailing) | < 0.8 | Unshielded silanol interactions with the primary amine. |
| 0.1% DEA | Normal Phase | 1.8 (Moderate Tailing) | 1.1 | Amine shielded, but acidic phenol interacts non-specifically. |
| 0.1% TFA | Normal Phase | < 0.8 (Fronting) | 1.0 | Ion-pairing alters partitioning; silica-amine repulsion[1]. |
| 0.1% TFA + 0.1% DEA | Normal Phase | 1.1 (Symmetrical) | 2.1 | Dual-masking of acidic and basic interaction sites. |
| 50mM FA + 25mM DEA | Polar Organic | 1.0 (Optimal) | 2.8 | Zwitterionic buffering perfectly enhances chiral recognition[2]. |
Q4: How does thermodynamic tuning (temperature) influence the chiral recognition of the (S)-enantiomer? A: Direct enantiomer separation relies on transient, non-covalent diastereomeric complexation (the "three-point interaction" model)[4]. Because chiral recognition is an enthalpy-driven process, decreasing the column temperature generally enhances the weaker intermolecular forces (hydrogen bonding, π−π interactions) responsible for distinguishing the (S)- and (R)- enantiomers. However, lower temperatures increase mobile phase viscosity, which reduces mass transfer kinetics and can broaden peaks. You must balance thermodynamics (selectivity) with kinetics (efficiency).
⚙️ Self-Validating Protocol: Method Optimization for Amphoteric Amines
To ensure scientific integrity, the following methodology is designed as a self-validating system. The protocol forces a mechanical check (Asymmetry factor, As ) before proceeding to thermodynamic tuning.
Phase 1: Baseline Equilibration & Screening
-
Equilibration: Flush a Zwitterionic CSP (e.g., CHIRALPAK ZWIX(+)) with 20 column volumes of 100% Methanol containing 50 mM Formic Acid (FA) and 25 mM Diethylamine (DEA) to establish a stable background ionic state[3].
-
Initial Injection: Inject 5 µL of a 1 mg/mL solution of the racemic 4-(1-aminoethyl)-2-chlorophenol at a flow rate of 1.0 mL/min.
Phase 2: Additive Titration (The Causality Check) 3. Symmetry Validation: Calculate the asymmetry factor ( As ) of the first eluting peak.
-
Self-Correction Loop: If As>1.2 (tailing), the basic amine is under-buffered; incrementally increase DEA concentration by 5 mM. If As<0.9 (fronting), the acidic phenol is over-ionized; increase FA concentration by 10 mM. Do not proceed until 0.9≤As≤1.1 .
Phase 3: Thermodynamic & Kinetic Tuning 4. Temperature Adjustment: Set the column oven to 25°C. If the selectivity factor ( α ) is below 1.2, decrease the temperature to 15°C at a maximum rate of 1°C/min to enhance the enthalpy-driven stereoselective bonding forces. 5. Flow Rate Optimization: Because chiral separations suffer from slow mass transfer kinetics, reduce the flow rate to 0.5 mL/min. Monitor the impact on theoretical plates ( N ) and ensure baseline resolution ( Rs>1.5 ).
Sequential workflow for refining chiral chromatography parameters.
📚 References
-
INSTRUCTION MANUAL FOR CHIRALPAK® QN-AX and CHIRALPAK QD-AX. Daicel Chiral Technologies. Available at: [Link][3]
-
Development of New HPLC Chiral Stationary Phases Based on Native and Derivatized Cyclofructans. Analytical Chemistry - ACS Publications. Available at: [Link][1]
-
Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase. PMC (National Institutes of Health). Available at:[Link][2]
Sources
Comparative Guide: HPLC Method Validation for the Enantiomeric Purity of (S)-4-(1-aminoethyl)-2-chlorophenol
Executive Summary & Clinical Context
(S)-4-(1-aminoethyl)-2-chlorophenol is a chiral primary amine featuring a phenolic moiety. Because the stereochemistry of such amines can drastically alter pharmacological efficacy and toxicological safety, rigorous determination of enantiomeric purity is critical[1]. This guide evaluates direct and indirect High-Performance Liquid Chromatography (HPLC) methods for resolving its enantiomers, providing analytical scientists with field-proven, self-validating protocols to ensure accurate quantification of undesired enantiomers in Active Pharmaceutical Ingredients (APIs)[2].
Mechanistic Insights: Overcoming Chiral Amine Tailing
Separating chiral amines is chromatographically demanding. The basic primary amine (-NH 2 ) strongly interacts with residual, weakly acidic silanols on silica-based supports, causing severe peak tailing and compromising the resolution of trace enantiomeric impurities.
To achieve baseline separation, analytical scientists typically choose between three mechanisms:
-
Polysaccharide-based CSPs (Direct): Rely on hydrogen bonding, dipole interactions, and steric fit. Because of the basicity of the analyte, this method requires basic additives (e.g., diethylamine) to competitively mask silanols and prevent tailing[3].
-
Crown Ether CSPs (Direct): Form host-guest inclusion complexes specifically with protonated primary amines (-NH 3+ ). This mechanism dictates the use of highly acidic mobile phases to ensure full protonation.
-
Pre-column Derivatization (Indirect): Converts enantiomers into diastereomers using chiral reagents (e.g., para-toluenesulfonyl chloride), enabling separation on standard achiral columns[4].
Method Selection & Validation Workflow
Validation must strictly adhere to compendial-regulatory guidelines (such as ICH Q2(R2)), ensuring specificity, precision, and sensitivity for the minor enantiomeric peak[5]. The workflow below outlines the logical progression from method selection to final quantification.
Caption: Experimental workflow for selecting and validating chiral HPLC methods.
Step-by-Step Experimental Methodologies
Protocol A: Direct Separation via Polysaccharide CSP
Causality & Rationale: Polysaccharide phenylcarbamates offer broad enantioselectivity. However, to prevent the primary amine of 4-(1-aminoethyl)-2-chlorophenol from binding to the silica backbone, a basic modifier is mandatory. We use 0.1% Diethylamine (DEA) paired with 0.1% Trifluoroacetic acid (TFA) to create a chaotropic salt system that sharpens peaks without degrading the column.
Step 1: Mobile Phase Preparation
-
Mix HPLC-grade Hexane and Ethanol in an 80:20 (v/v) ratio.
-
Add 0.1% (v/v) DEA and 0.1% (v/v) TFA.
-
Degas thoroughly via ultrasonication for 15 minutes.
Step 2: Column Equilibration & System Suitability Testing (SST)
-
Install an Amylose tris(3-chloro-5-methylphenylcarbamate) column (e.g., Chiralpak IG, 250 × 4.6 mm, 5 µm).
-
Equilibrate at a flow rate of 1.0 mL/min at 25°C until the baseline stabilizes (~30 column volumes).
-
Self-Validation Check: Inject 10 µL of a 1.0 mg/mL racemic standard. Proceed to validation only if the resolution ( Rs ) between enantiomers is ≥ 1.5 and the tailing factor is ≤ 1.5.
Step 3: ICH Validation Execution
-
Specificity: Inject a blank diluent to confirm no interfering peaks at the retention times of the (R)- and (S)-enantiomers.
-
Sensitivity (LOD/LOQ): Perform serial dilutions of the (R)-enantiomer. Establish the Limit of Quantitation (LOQ) where the Signal-to-Noise (S/N) ratio is ≥ 10.
-
Accuracy: Spike the pure (S)-API with the undesired (R)-enantiomer at 50%, 100%, and 150% of the specification limit (typically 0.15%). Calculate percentage recovery.
Protocol B: Direct Separation via Crown Ether CSP
Causality & Rationale: Crown ether columns are uniquely suited for primary amines, forming a chiral inclusion complex with the amine group. This mechanism requires the amine to be fully protonated, necessitating a highly acidic mobile phase (pH 1.5). Furthermore, sub-ambient temperatures stabilize the transient inclusion complex, drastically improving resolution.
Step 1: Mobile Phase & Setup
-
Prepare an aqueous solution of Perchloric acid ( HClO4 ) adjusted to pH 1.5. Add 10% Methanol (v/v) to elute the hydrophobic chlorophenol moiety efficiently.
-
Install a Chiral Crown Ether column (e.g., Crownpak CR-I(+)) and set the column compartment to a sub-ambient 15°C.
Step 2: Analysis
-
Inject 5 µL of the sample (1.0 mg/mL dissolved in mobile phase).
-
Monitor UV absorbance at 225 nm.
Comparative Performance Data
To guide method selection, Table 1 compares the chromatographic performance of the three evaluated strategies.
Table 1: Comparison of Chiral HPLC Methods for 4-(1-aminoethyl)-2-chlorophenol
| Method Type | Stationary Phase | Optimized Mobile Phase | Resolution ( Rs ) | LOQ | Key Advantage | Primary Limitation |
| Polysaccharide | Amylose Phenylcarbamate | Hexane/EtOH/DEA/TFA (80:20:0.1:0.1) | 2.8 | 0.05% | High loadability; standard LC compatible | Requires basic additives to suppress tailing |
| Crown Ether | Chiral Crown Ether | pH 1.5 HClO4 / MeOH (90:10) | 4.2 | 0.02% | Exceptional resolution for primary amines | Requires sub-ambient temp and strong acids |
| Indirect | Achiral C18 | Water/Acetonitrile (Gradient) | 3.5 | 0.10% | Utilizes standard reversed-phase columns | Labor-intensive pre-column derivatization |
Validation Results (Polysaccharide CSP)
The polysaccharide method was fully validated according to ICH Q2(R2) guidelines for the quantification of the undesired (R)-enantiomer in the (S)-4-(1-aminoethyl)-2-chlorophenol API.
Table 2: ICH Method Validation Parameters
| Validation Parameter | Experimental Result | ICH Acceptance Criteria |
| Specificity | No blank/diluent interference | Baseline separation ( Rs > 1.5) |
| Linearity ( R2 ) | 0.9998 (Range: 0.05% - 5.0%) | ≥ 0.990 |
| Limit of Detection (LOD) | 0.015 µg/mL | S/N ≥ 3 |
| Limit of Quantitation (LOQ) | 0.05 µg/mL | S/N ≥ 10 |
| Accuracy (Recovery) | 98.5% - 101.2% | 90.0% - 110.0% |
| Precision (RSD) | 1.2% (Intra-day), 1.6% (Inter-day) | ≤ 2.0% |
Conclusion & Best Practices
For the routine enantiomeric purity testing of (S)-4-(1-aminoethyl)-2-chlorophenol, Crown Ether CSPs provide the highest resolution and lowest LOQ, making them ideal for trace impurity analysis. However, for laboratories requiring standard ambient conditions and higher sample throughput, Polysaccharide CSPs with carefully optimized chaotropic mobile phases (DEA/TFA) offer a highly robust and fully validatable alternative. Indirect derivatization should only be employed when chiral columns are unavailable, due to the inherent risks of kinetic resolution and artifact formation during sample preparation.
References
-
Title: Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases Source: YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea) URL: [Link]
-
Title: A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate Source: Der Pharma Chemica URL: [Link]
-
Title: Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization Source: PubMed (Chirality) URL: [Link]
-
Title: System Suitability and Validation for Chiral Purity Assays of Drug Substances Source: Chromatography Online (LCGC) URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
A Comparative Analysis of the Projected Biological Activity of (S)- and (R)-4-(1-aminoethyl)-2-chlorophenol
A Guide for Researchers in Pharmacology and Drug Development
Introduction: The Critical Role of Stereochemistry in Pharmacology
In the realm of drug discovery and development, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a paramount determinant of biological activity. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. This guide provides a comparative analysis of the projected biological activities of the (S) and (R) enantiomers of 4-(1-aminoethyl)-2-chlorophenol.
It is crucial to note at the outset that a direct, head-to-head experimental comparison of the biological activities of these specific enantiomers is not currently available in the published scientific literature. However, based on the well-established principles of stereoselectivity in the broader class of phenylethanolamine derivatives, to which these compounds belong, we can formulate a strong hypothesis regarding their differential effects. This guide will, therefore, present a theoretical framework for their expected activities, grounded in the pharmacology of structurally related compounds, and provide detailed experimental protocols that would enable researchers to empirically validate these projections.
Phenylethanolamines are a class of compounds that includes many endogenous neurotransmitters and synthetic drugs that act on adrenergic receptors.[1] The stereochemistry of the carbon atom bearing the hydroxyl group is a critical factor in their interaction with these G-protein coupled receptors (GPCRs).[2]
Projected Biological Activity: An Evidence-Based Hypothesis
The biological activity of phenylethanolamines is highly dependent on their stereochemistry. For those acting on β-adrenergic receptors, it is a well-established principle that the (R)-enantiomer is the eutomer, i.e., the more active enantiomer.[3][4] This stereoselectivity is driven by the specific interactions between the chiral center of the ligand and the chiral environment of the receptor's binding pocket.
Based on this precedent, it is hypothesized that (R)-4-(1-aminoethyl)-2-chlorophenol will exhibit significantly higher affinity and potency as a ligand for adrenergic receptors compared to its (S)-enantiomer. The (R)-enantiomer is expected to orient its functional groups—the hydroxyl, the amino, and the chlorophenyl moieties—in a spatially optimal manner for interaction with key amino acid residues in the receptor binding site. Conversely, the (S)-enantiomer is likely to experience steric hindrance or a suboptimal fit, leading to weaker binding and reduced biological effect.
The chloro-substituent at the 2-position of the phenol ring is expected to influence the overall lipophilicity and electronic properties of the molecule, which can in turn affect its potency and selectivity for different adrenergic receptor subtypes (e.g., β1, β2, β3).[5]
Experimental Protocols for Determining Enantiomeric Biological Activity
To empirically determine and compare the biological activities of (S)- and (R)-4-(1-aminoethyl)-2-chlorophenol, a series of in vitro assays are required. The following protocols provide a roadmap for such an investigation.
Radioligand Binding Assay: Quantifying Receptor Affinity
Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.[6][7] This is achieved by measuring the displacement of a radiolabeled ligand of known affinity by the unlabeled test compounds (the enantiomers of 4-(1-aminoethyl)-2-chlorophenol).
Objective: To determine the equilibrium dissociation constant (Ki) of each enantiomer for specific adrenergic receptor subtypes.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture cells expressing the adrenergic receptor subtype of interest (e.g., HEK293 cells transfected with the human β2-adrenergic receptor).
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Perform differential centrifugation to isolate the cell membranes containing the receptors.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.[8]
-
-
Competition Binding Assay:
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-dihydroalprenolol for β-adrenergic receptors).
-
Add increasing concentrations of the unlabeled (S)- or (R)-4-(1-aminoethyl)-2-chlorophenol to compete with the radioligand for binding to the receptor.
-
Incubate the mixture to allow it to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters to remove non-specifically bound radioligand.
-
Quantify the radioactivity retained on the filters using a scintillation counter.[6][8]
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value for each enantiomer using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[8]
-
Workflow for Radioligand Binding Assay
Caption: Workflow for determining receptor binding affinity using a radioligand competition assay.
Functional GPCR Assay: Assessing Biological Response
Functional assays measure the biological response elicited by a ligand upon binding to its receptor. For GPCRs like adrenergic receptors, this often involves measuring the production of second messengers, such as cyclic AMP (cAMP).[9][10]
Objective: To determine the potency (EC50) and efficacy (Emax) of each enantiomer in activating or inhibiting the receptor.
Step-by-Step Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., CHO or HEK293 cells) that stably or transiently expresses the adrenergic receptor of interest.
-
For transient expression, co-transfect the cells with a plasmid encoding the receptor and a reporter gene construct (e.g., a cAMP response element-luciferase reporter).[9]
-
-
Agonist/Antagonist Assay:
-
For Agonist Activity:
-
Seed the cells in a 96-well plate.
-
Stimulate the cells with increasing concentrations of the (S)- or (R)-enantiomer.
-
Incubate for a sufficient period to allow for second messenger production.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA, or a luciferase reporter assay).
-
-
For Antagonist Activity:
-
Pre-incubate the cells with increasing concentrations of the (S)- or (R)-enantiomer.
-
Stimulate the cells with a fixed concentration of a known agonist (e.g., isoproterenol).
-
Measure the inhibition of agonist-induced cAMP production.
-
-
-
Data Analysis:
-
Plot the response (e.g., cAMP concentration or luciferase activity) as a function of the logarithm of the enantiomer concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) and the Emax.
-
Workflow for a cAMP-based Functional GPCR Assay
Caption: Workflow for assessing the functional activity of GPCR ligands via a second messenger assay.
Data Presentation and Interpretation
The quantitative data obtained from these experiments should be summarized in a clear and concise table for easy comparison of the two enantiomers.
| Parameter | (S)-4-(1-aminoethyl)-2-chlorophenol | (R)-4-(1-aminoethyl)-2-chlorophenol |
| Receptor Binding Affinity (Ki, nM) | ||
| β1-Adrenergic Receptor | Hypothesized Higher Value | Hypothesized Lower Value |
| β2-Adrenergic Receptor | Hypothesized Higher Value | Hypothesized Lower Value |
| Functional Potency (EC50/IC50, nM) | ||
| β1-Adrenergic Receptor | Hypothesized Higher Value | Hypothesized Lower Value |
| β2-Adrenergic Receptor | Hypothesized Higher Value | Hypothesized Lower Value |
| Functional Efficacy (Emax, % of control) | ||
| β1-Adrenergic Receptor | Hypothesized Lower Value | Hypothesized Higher Value |
| β2-Adrenergic Receptor | Hypothesized Lower Value | Hypothesized Higher Value |
A significantly lower Ki and EC50/IC50 for the (R)-enantiomer would confirm the hypothesis that it is the more potent stereoisomer. The Emax values will reveal the efficacy of each enantiomer, indicating whether they act as full or partial agonists, or as antagonists.
Conclusion
While direct experimental data for the biological activities of (S)- and (R)-4-(1-aminoethyl)-2-chlorophenol is currently lacking, a strong, evidence-based hypothesis can be formulated based on the well-established stereoselectivity of related phenylethanolamine compounds. It is anticipated that the (R)-enantiomer will exhibit significantly greater affinity and potency for adrenergic receptors. The detailed experimental protocols provided in this guide offer a clear path for researchers to empirically test this hypothesis. Such studies are essential for a comprehensive understanding of the structure-activity relationship of this chiral compound and are a critical step in the potential development of enantiomerically pure therapeutic agents with improved efficacy and safety profiles.
References
-
Stereoselectivity in the Membrane Transport of Phenylethylamine Derivatives by Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3. MDPI. [Link]
-
Evaluating functional ligand-GPCR interactions in cell-based assays. PMC. [Link]
-
G Protein-Coupled Receptor Screening Assays: Methods and Protocols. ResearchGate. [Link]
-
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. PMC. [Link]
-
Enantioseparation and impurity determination of the enantiomers of novel phenylethanolamine derivatives by high performance liquid chromatography on amylose stationary phase. PubMed. [Link]
-
Signaling Assays for Detection of Human G-protein-coupled Receptors in Yeast. Bio-protocol. [Link]
-
Protocol for identifying physiologically relevant binding proteins of G-protein-coupled receptors. PMC. [Link]
-
Study design of (A) competition radioligand binding assay to quantify β... ResearchGate. [Link]
-
Detection of β-Adrenergic Receptors by Radioligand Binding. Springer Nature Experiments. [Link]
-
Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. PubMed. [Link]
-
GPCR Functional Assay Technology. Tanso Biosciences. [Link]
-
New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. PMC. [Link]
-
Phenylethanolamine. Wikipedia. [Link]
-
A Comparative Survey of Anti-Melanoma and Anti-Inflammatory Potential of Usnic Acid Enantiomers—A Comprehensive In Vitro Approach. MDPI. [Link]
-
Chirality and Biological Activity. ResearchGate. [Link]
-
High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Publications. [Link]
-
Comparative studies on in vitro antitumor activities and apoptosis-inducing effects of enantiomeric ruthenium(II) complexes. RSC Publishing. [Link]
-
Stereospecific synthesis and bio-activity of novel beta(3)-adrenoceptor agonists and inverse... PubMed. [Link]
-
Comparative studies on DNA-binding and in vitro antitumor activity of enantiomeric ruthenium(II) complexes. PubMed. [Link]
-
Biocatalytic Formal Asymmetric para-Aminoethylation of Unprotected Phenols to Chiral Amines. ACS Publications. [Link]
-
Stereospecific synthesis and bio-activity of novel β3-adrenoceptor agonists and inverse agonists. OUCI. [Link]
-
A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. MDPI. [Link]
-
Stereospecificity of beta adrenergic antagonists: R-enantiomers show increased selectivity for beta-2 receptors in ciliary process. PubMed. [Link]
-
Beta-adrenergic receptor: stereospecific interaction of iodinated beta-blocking agent with high affinity site. PubMed. [Link]
-
BindingDB BDBM36301 2-Chlorophenol (2-CP). BindingDB. [Link]
-
Compound: CHEMBL195398. ChEMBL. [Link]
-
Synthesis and Biological Evaluation of Chiral. Amanote Research. [Link]
-
Receptor binding affinity of traditional mu-opioid agonists (morphine... ResearchGate. [Link]
-
Structural Basis for the β-Adrenergic Receptor Subtype Selectivity of the Representative Agonists and Antagonists. ACS Publications. [Link]
-
Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers. [Link]
-
Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers. [Link]
-
(R)-2-(1-Aminoethyl)-4-fluorophenol. PubChem. [Link]
-
EMDB < EMD-65622. EMBL-EBI. [Link]
-
BindingDB PrimarySearch_ki. BindingDB. [Link]
-
BI-167107. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
Sources
- 1. Phenylethanolamine - Wikipedia [en.wikipedia.org]
- 2. Beta-adrenergic receptor: stereospecific interaction of iodinated beta-blocking agent with high affinity site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereospecific synthesis and bio-activity of novel beta(3)-adrenoceptor agonists and inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereospecificity of beta adrenergic antagonists: R-enantiomers show increased selectivity for beta-2 receptors in ciliary process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. tansobio.com [tansobio.com]
A Comparative Guide to Mass Spectrometry Validation for Enantioselective Bioanalysis: (S)-4-(1-aminoethyl)-2-chlorophenol
Introduction: The Imperative of Chirality in Drug Development
In pharmaceutical development, the stereochemistry of a drug candidate is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profound differences in their interactions with the chiral environment of the human body. One enantiomer may be therapeutically active, while the other could be inactive, less potent, or even contribute to adverse effects. The compound (S)-4-(1-aminoethyl)-2-chlorophenol serves as a pertinent example of a chiral small molecule where the specific spatial arrangement of the aminoethyl group is key.
Therefore, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the development and validation of stereoselective analytical methods to quantify individual enantiomers in biological matrices.[1][2][3] This guide provides an in-depth comparison of mass spectrometry-based validation techniques for the (S)-enantiomer of 4-(1-aminoethyl)-2-chlorophenol, grounded in the principles of modern bioanalytical method validation outlined in the ICH M10 guideline.[1][4][5] We will explore the rationale behind each validation parameter, present a detailed experimental protocol, and compare the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach with viable alternatives.
The Gold Standard: Enantioselective LC-MS/MS
For the quantitative analysis of chiral small molecules like (S)-4-(1-aminoethyl)-2-chlorophenol in complex biological matrices such as plasma or serum, LC-MS/MS is the undisputed method of choice.[6] Its power lies in the combination of the exquisite separating power of High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) and the unparalleled sensitivity and specificity of tandem mass spectrometry.[7][8][9]
The causality for this choice is clear:
-
Specificity: Tandem MS, particularly in Multiple Reaction Monitoring (MRM) mode, filters out chemical noise. It isolates a specific precursor ion (the molecular weight of our analyte) and detects a unique fragment ion, creating a highly specific analytical signature that is virtually immune to matrix interference.
-
Sensitivity: LC-MS/MS can achieve detection limits at the picogram or even femtogram level, which is essential for pharmacokinetic (PK) studies where drug concentrations can be extremely low.
-
Chiral Separation: The use of a CSP in the HPLC system allows for the physical separation of the (S)- and (R)-enantiomers prior to their introduction into the mass spectrometer, enabling independent quantification.[9]
The validation of an LC-MS/MS method is a systematic process designed to prove that the method is reliable, reproducible, and "fit for purpose."[4][10] The core validation parameters are governed by the ICH M10 guideline, which harmonizes the expectations of the FDA, EMA, and other global regulatory bodies.[1][5][11]
Core Validation Parameters: A Self-Validating System
A robust bioanalytical method must be a self-validating system. This is achieved by analyzing a series of calibration standards and Quality Control (QC) samples with known concentrations alongside the unknown study samples in every analytical run. The acceptance of a run is contingent upon the calibration curve meeting its performance criteria and the QC samples being quantified within a pre-defined tolerance (typically ±15% of the nominal value).
The following diagram illustrates the logical workflow of a full bioanalytical method validation.
Caption: Bioanalytical method validation workflow from development to routine application.
The core parameters demonstrate the method's trustworthiness through a system of interconnected checks.
Caption: Interrelationship of core bioanalytical validation parameters.
Summary of Validation Parameters and Acceptance Criteria
The following table summarizes the key validation experiments and their typical acceptance criteria as per the ICH M10 guideline.[4][5]
| Validation Parameter | Purpose | Typical Experiment | Acceptance Criteria |
| Specificity & Selectivity | To ensure the method unequivocally measures the analyte without interference from matrix components, metabolites, or the other enantiomer. | Analyze blank matrix from at least 6 individual sources. Analyze blank matrix spiked with the (R)-enantiomer. | Response in blank samples should be <20% of the LLOQ response. No significant interference at the retention time of the (S)-enantiomer. |
| Linearity & Range | To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range. | Analyze calibration curves (min. 6 non-zero standards) on 3 separate occasions. | Correlation coefficient (r²) ≥ 0.99. Back-calculated standards must be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To determine the closeness of measured values to the true value (accuracy) and the degree of scatter between measurements (precision). | Analyze QC samples at LLOQ, Low, Medium, and High concentrations (n=5 per level) in 3 separate runs. | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). |
| Lower Limit of Quantitation (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Defined as the lowest standard on the calibration curve. | Accuracy within ±20% of nominal. Precision (%CV) ≤20%. Signal-to-noise ratio typically >5. |
| Matrix Effect | To assess the ion suppression or enhancement caused by endogenous matrix components. | Compare the response of analyte spiked into post-extraction blank matrix with the response of a pure solution. | The CV of the matrix factor across different lots of matrix should be ≤15%. |
| Recovery | To evaluate the efficiency of the sample extraction process. | Compare the response of analyte spiked into pre-extraction matrix with that of post-extraction spiked matrix. | Should be consistent and reproducible, though no specific value is mandated. |
| Stability | To ensure the analyte is stable throughout the sample lifecycle (collection, storage, processing). | Evaluate analyte in matrix after multiple freeze-thaw cycles, at room temperature (bench-top), and long-term storage at -80°C. | Mean concentration of stability samples must be within ±15% of nominal (freshly prepared) samples. |
Comparison with Alternative Analytical Techniques
While LC-MS/MS is the preferred method for regulated bioanalysis, other techniques can be employed, particularly in earlier research phases or for different applications like purity testing of the drug substance.
| Parameter | LC-MS/MS (Chiral) | HPLC-UV (Chiral) | GC-MS (with Derivatization) |
| Specificity | Excellent: Based on retention time, parent mass, and fragment mass. | Good: Based on retention time and UV absorbance spectrum. Prone to interference from co-eluting compounds with similar chromophores. | Excellent: Based on retention time and mass fragmentation pattern. |
| Sensitivity (LOQ) | Excellent (e.g., <0.1 ng/mL) | Moderate (e.g., >10 ng/mL)[12] | Very Good (e.g., <1 ng/mL)[12] |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Precision (%RSD) | < 15% | < 15% | < 15% |
| Sample Preparation | Often simple (e.g., protein precipitation). | Can be more complex to remove interferences. | Complex: Requires derivatization to make the polar analyte volatile.[12] This adds a step that can introduce variability. |
| Primary Application | Regulated bioanalysis (PK/TK studies), metabolite identification. | Purity analysis of drug substance, content uniformity. | Impurity profiling, analysis where volatility is not an issue. |
| Rationale/Causality | The need for ultimate sensitivity and specificity in complex biological fluids justifies the investment. | Simplicity and lower cost make it suitable for analyzing cleaner samples with higher analyte concentrations. | Necessary for highly volatile compounds or when GC separation is superior. The derivatization requirement is a significant drawback for polar molecules like aminophenols. |
Detailed Experimental Protocol: LC-MS/MS Validation
This section provides a hypothetical but representative step-by-step protocol for the validation of an enantioselective LC-MS/MS method for (S)-4-(1-aminoethyl)-2-chlorophenol in human plasma.
1. Materials and Reagents
-
Reference Standards: (S)-4-(1-aminoethyl)-2-chlorophenol, (R)-4-(1-aminoethyl)-2-chlorophenol.
-
Internal Standard (IS): (S)-4-(1-aminoethyl)-2-chlorophenol-d4 (or a suitable structural analog).
-
Human Plasma (K2-EDTA) from at least 6 healthy donors.
-
HPLC-grade Methanol, Acetonitrile, Formic Acid.
-
Reagent-grade water.
2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve reference standards and IS in methanol.
-
Working Standard Solutions: Serially dilute the stock solution of the (S)-enantiomer with 50:50 Methanol:Water to prepare working solutions for calibration standards and QC samples.
-
IS Working Solution: Dilute the IS stock solution to a final concentration of 50 ng/mL.
3. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (blank, standard, QC, or unknown), add 150 µL of the IS working solution in acetonitrile (50 ng/mL).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a 96-well plate for injection.
4. LC-MS/MS Conditions
-
HPLC System: Shimadzu Nexera or equivalent.
-
Chiral Column: Daicel CHIRALPAK IA-3 (or similar amylose-based CSP).[13]
-
Mobile Phase: Isocratic elution with 0.1% Formic Acid in Acetonitrile:Water (70:30 v/v).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Sciex 6500+ or equivalent triple quadrupole.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions (Hypothetical):
-
(S)-4-(1-aminoethyl)-2-chlorophenol: Q1: 172.1 -> Q3: 155.1
-
Internal Standard (-d4): Q1: 176.1 -> Q3: 159.1
-
5. Validation Experiments
-
Run Composition: Each validation run will consist of a double blank (no analyte, no IS), a blank (with IS), a set of 8 calibration standards, and QC samples at four levels (LLOQ, Low, Mid, High) in replicates of five.
-
Specificity: Analyze blank plasma from 6 different donors to check for interferences.
-
Accuracy & Precision: Conduct three separate runs on different days to determine intra- and inter-assay accuracy and precision.
-
Stability:
-
Freeze-Thaw: Analyze LQC and HQC samples after 3 and 5 freeze-thaw cycles.
-
Bench-Top: Keep LQC and HQC samples at room temperature for 24 hours before analysis.
-
Long-Term: Store LQC and HQC samples at -80°C for 3 months and analyze against a freshly prepared calibration curve.
-
Conclusion
The validation of a bioanalytical method for a chiral compound like (S)-4-(1-aminoethyl)-2-chlorophenol is a rigorous, multifaceted process that underpins the reliability of data submitted for regulatory approval. While several analytical techniques exist, enantioselective LC-MS/MS provides the necessary sensitivity, specificity, and robustness required for quantitative bioanalysis in complex matrices. By adhering to the harmonized principles of the ICH M10 guideline, researchers can establish a self-validating system that ensures data integrity and builds a foundation of trust in the subsequent pharmacokinetic and toxicokinetic assessments. This guide serves as a framework, demonstrating not just the steps to be taken, but the scientific rationale that makes each step a critical component of a trustworthy and authoritative analytical protocol.
References
-
European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]
-
Resolian. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
-
Resolian. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Liu, K., Zhong, D., & Chen, X. (2009). Enantioselective Quantification of Chiral Drugs in Human Plasma With LC–MS/MS. Bioanalysis. Retrieved from [Link]
-
Liu, K., Zhong, D., & Chen, X. (2009). Enantioselective quantification of chiral drugs in human plasma with LC-MS/MS. PubMed. Retrieved from [Link]
-
Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Retrieved from [Link]
-
European Medicines Agency. (2019). ICH guideline M10 Step2b on bioanalytical method validation. Retrieved from [Link]
-
Taylor & Francis Online. (2009). Enantioselective Quantification of Chiral Drugs in Human Plasma With LC–MS/MS. Retrieved from [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
-
Scitara. (n.d.). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. Retrieved from [Link]
-
European Medicines Agency. (2024). Implementation strategy of ICH Guideline M10 on bioanalytical method validation. Retrieved from [Link]
-
Ji, Q., et al. (2016). A validated enantioselective LC-MS/MS assay for quantification of a major chiral metabolite of an achiral 11-β-hydroxysteroid-dehydrogenase 1 inhibitor in human plasma: Application to a clinical pharmacokinetic study. PubMed. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Chiral liquid chromatography-mass spectrometry (LC-MS/MS) method development with β-cyclodextrin (β-CD) derivatized chiral stationary phase for the enhanced separation and determination of flurbiprofen enantiomers: application to a stereoselective pharmacokinetic study. Retrieved from [Link]
-
Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. Retrieved from [Link]
-
Sisu@UT. (n.d.). 4. Precision – Validation of liquid chromatography mass spectrometry (LC-MS) methods. Retrieved from [Link]
-
LCGC. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Chiral Drug Separation. Retrieved from [Link]
-
Emery Pharma. (2023). Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and Validation of Small Molecule Analytes by Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
-
Phenomenex. (n.d.). Simplified Chiral HPLC/SFC Column Screening Strategies. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Retrieved from [Link]
-
ChemistLibrary. (n.d.). Chiral Separation Techniques. Retrieved from [Link]
-
ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link]
-
Wiley Online Library. (2002). Solid-phase microextraction liquid chromatography/ tandem mass spectrometry for the analysis of chlorophenols in environmental samples. Retrieved from [Link]
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]
-
ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. Retrieved from [Link]
-
Eurachem. (2025). LC-MS method validation in scientific research: it's time to harmonize and exemplify. Retrieved from [Link]
-
Sisu@UT. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC. Retrieved from [Link]
-
MDPI. (2022). Review of the Analytical Methods Based on HPLC-Electrochemical Detection Coupling for the Evaluation of Organic Compounds of Nutritional and Environmental Interest. Retrieved from [Link]
-
Semantic Scholar. (2021). Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine. Retrieved from [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 4. fda.gov [fda.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. resolvemass.ca [resolvemass.ca]
- 7. tandfonline.com [tandfonline.com]
- 8. Enantioselective quantification of chiral drugs in human plasma with LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. sisu.ut.ee [sisu.ut.ee]
- 11. ema.europa.eu [ema.europa.eu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A validated enantioselective LC-MS/MS assay for quantification of a major chiral metabolite of an achiral 11-β-hydroxysteroid-dehydrogenase 1 inhibitor in human plasma: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing chiral catalysts for (s)-4-(1-aminoethyl)-2-chlorophenol production efficiency
An in-depth technical analysis of chiral catalysts for the asymmetric synthesis of (S)-4-(1-aminoethyl)-2-chlorophenol , a highly valuable chiral 1-arylethylamine intermediate. The presence of both an electron-withdrawing chlorine atom and an electron-donating hydroxyl group on the phenyl ring presents unique electronic challenges for the catalytic conversion of its precursor, 1-(3-chloro-4-hydroxyphenyl)ethan-1-one.
This guide evaluates three distinct catalytic paradigms—Transition Metal Chemocatalysis, Organocatalysis, and Biocatalysis—detailing the causality behind catalyst selection, reaction efficiency, and self-validating experimental protocols.
Mechanistic Pathways & Catalyst Selection
The synthesis of enantiopure chiral amines from prochiral ketones historically relies on reductive amination, a complex two-step process involving imine formation followed by stereoselective reduction[1]. Because the 3-chloro-4-hydroxy substitution pattern alters the electrophilicity of the ketone, selecting a catalyst that can either force imine condensation or bypass thermodynamic bottlenecks is critical.
Fig 1: Synthetic pathways for (S)-4-(1-aminoethyl)-2-chlorophenol via distinct chiral catalysts.
Transition Metal Catalysis: Ir-f-Binaphane & Ru-TsDPEN
Direct Asymmetric Reductive Amination (ARA) using transition metals is highly efficient but often limited by the rate of imine formation. Utilizing an Ir-f-Binaphane complex addresses this by incorporating Ti(OiPr)4 as a Lewis acid to accelerate the condensation of the ketone and amine, while I2 activates the iridium precatalyst. This synergistic system achieves up to 96% enantiomeric excess (ee) for aryl ketones[2].
Alternatively, Ru-TsDPEN complexes excel in Asymmetric Transfer Hydrogenation (ATH). Rather than requiring high-pressure molecular hydrogen, Ru-TsDPEN operates via a Noyori-type outer-sphere mechanism. The catalyst transfers a hydride from the metal center and a proton from the ligand simultaneously to the pre-formed imine, utilizing a formic acid/triethylamine azeotrope as a safe hydrogen donor[3][4].
Organocatalysis: Chiral SPINOL Borophosphates
For Active Pharmaceutical Ingredients (APIs), transition metal contamination is a severe regulatory hurdle. Chiral SPINOL-derived borophosphates offer a metal-free alternative. These bifunctional catalysts activate the carbonyl oxygen via Brønsted acid interactions while coordinating pinacolborane, enabling one-pot imine formation and reduction with exceptional stereocontrol (up to 98% ee)[5][6].
Biocatalysis: ω -Transaminases ( ω -TAs)
Engineered ω -TAs provide perfect stereospecificity (>99% ee). The reaction is driven by the Pyridoxal 5'-phosphate (PLP) cofactor. However, because transamination is strictly equilibrium-limited, causality dictates the use of a massive excess of an inexpensive amine donor (like isopropylamine) or the integration of an enzymatic cascade (e.g., coupling with amine dehydrogenase) to continuously remove the acetone byproduct and drive the reaction toward the target chiral amine.
Comparative Performance Data
The following table benchmarks the efficiency of these catalytic systems when applied to highly substituted 1-arylethylamine derivatives.
| Catalyst System | Reaction Modality | H-Donor / Amine Source | Typical Yield | Enantiomeric Excess (ee) | Scalability & API Suitability |
| ω -Transaminase | Biocatalytic Transamination | Isopropylamine (Excess) | 85–95% | >99% | Excellent: Aqueous, metal-free, mild. |
| Ir-f-Binaphane | Direct ARA | H2 gas / Aniline derivatives | 80–90% | 90–96% | Moderate: Requires high-pressure H2 & Lewis acids. |
| Ru-TsDPEN | ATH (Stepwise) | HCOOH−Et3N / NH3 | 85–92% | 92–97% | High: Bypasses hazardous H2 gas. |
| SPINOL Borophosphate | Organocatalytic ARA | Pinacolborane / PMPNH2 | 90–97% | ~98% | High: Metal-free, highly chemoselective. |
Self-Validating Experimental Protocols
To ensure trustworthiness, every protocol must operate as a self-validating system. If a reaction fails, the workflow must inherently isolate the point of failure (e.g., incomplete imine condensation vs. failed stereoselective reduction).
Fig 2: Self-validating experimental workflow ensuring high conversion and stereochemical purity.
Protocol A: Organocatalytic ARA via SPINOL Borophosphate
Causality: Using p -anisidine ( PMPNH2 ) as the amine source enhances the nucleophilicity for initial attack on the electron-rich chlorophenol derivative.
-
Reaction Setup: In a flame-dried Schlenk tube under N2 , dissolve 1-(3-chloro-4-hydroxyphenyl)ethan-1-one (1.0 eq) and p -anisidine (1.2 eq) in anhydrous dichloromethane (0.25 M).
-
Catalysis: Add 5 mol% of (S)-SPINOL borophosphate. Stir for 15 minutes to allow pre-activation of the carbonyl[6].
-
Reduction: Dropwise add pinacolborane (3.0 eq). Stir at 25°C for 24 hours.
-
In-Process Validation: Quench a 50 µL aliquot with NaHCO3 , extract with EtOAc, and analyze via GC-FID. Validation check: If the imine intermediate is present but the amine is absent, the reduction step is failing (check borane quality).
-
Deprotection: Treat the crude N-PMP amine with Cerium Ammonium Nitrate (CAN) to oxidatively cleave the PMP group, yielding (S)-4-(1-aminoethyl)-2-chlorophenol[2].
Protocol B: Biocatalytic Transamination ( ω -TA)
Causality: The pH must be strictly maintained at 7.5 to ensure the PLP cofactor remains bound to the enzyme active site without degrading the phenolic substrate.
-
Buffer Preparation: Prepare 100 mM phosphate buffer (pH 7.5) containing 1 mM PLP.
-
Substrate Loading: Add 1-(3-chloro-4-hydroxyphenyl)ethan-1-one (50 mM) and isopropylamine (500 mM). Note: The 10-fold excess of isopropylamine shifts the thermodynamic equilibrium toward the product.
-
Enzyme Addition: Add 5 mg/mL of lyophilized (S)-selective ω -TA.
-
Incubation & Validation: Incubate at 30°C with orbital shaking (150 rpm) for 48 hours. Monitor conversion via HPLC at 254 nm.
-
Isolation: Adjust pH to 11 using 1M NaOH (deprotonating the amine), extract with MTBE, dry over Na2SO4 , and concentrate.
Protocol C: Asymmetric Transfer Hydrogenation via Ru-TsDPEN
Causality: The HCOOH−Et3N azeotrope acts as both the solvent and the hydrogen donor, driving the outer-sphere hydrogenation safely[4].
-
Imine Pre-formation: Condense the ketone with NH3 in methanol to form the corresponding imine. Remove solvent in vacuo.
-
ATH Setup: In a degassed vessel, dissolve the crude imine in a 5:2 azeotropic mixture of formic acid and triethylamine.
-
Catalyst Addition: Add 0.5 mol% of (S,S)-Ru-TsDPEN.
-
Reaction & Validation: Stir at 40°C for 16 hours. Validate completion by 1H NMR (disappearance of the imine proton signal at ~8.2 ppm).
-
Chiral Validation: Derivatize the isolated product with Mosher's acid chloride and analyze via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10) to confirm the (S)-enantiomer ratio.
References
- Improved Methodology for the Preparation of Chiral Amines: Asymmetric Reductive Amination Utilizing Chiral Catalysts. d-nb.info.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5ZbB_F0RTrhsOYOl8kwxMg8atQVmQGOgo2oTd45KZhRv3WscPD81_qHdGwev1ShrMiMRP37IU0MgZFBApbNuhPU-ZC7ZzXx-0_j_zpGKVbfwYRlqTsdOdOEQ=]
- Asymmetric Reductive Amination with Pinacolborane Catalyzed by Chiral SPINOL Borophosphates. Organic Chemistry Portal.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqUXkwxDHL7roSB-J5oaIQdrRBVsKzh3UgXAuvQKwoKnqOF_ZE-eV8NATnF4E5CjNaNEesxxb1wYm3GYRDRaayeqVsxmRs2JO6wbdjGVt-toe2E5EMjFC6nB9rSfB9O3RizsrqOu2WxD8nJFfVFHvkfAL8Zg==]
- Highly Enantioselective Reductive Amination of Simple Aryl Ketones Catalyzed by Ir-f-Binaphane in the Presence of Titanium(IV) I. dicp.ac.cn.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfyEZgFVDfuqfTMtSoRpjfrDCMMK57a64RJ-jyVTLyt8yL5VCdQPslMiXUshYLsQm8wnn6puYZ9YobOWJQD601w8H_GqYqAWreOsM-Ed4dp2BNze43P3DyLYJMdg==]
- TRANSFER HYDROGENATION: APPLICATION IN ASYMMETRIC REDUCTIVE AMINATION AND RING CONTRACTION. University of Liverpool Repository.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEL6OGzYYGG8Wrst5LUm8fsAHwJ8TWR0Qj7OhNAnsmePdNgWBdZU1M-IzfS5ZvDxy2bVvI3Su8uOaDoN0ePKFpxV5zAykS9MKmNg_cxkF33sXa6US9y_N1RjJ3JSIMUBg7oq1jtF37HRP4JNZInDc-9_yBJT9sQC0-kU93-tKDMNA==]
- Asymmetric Reductive Amination with Pinacolborane Catalyzed by Chiral SPINOL Borophosphates | Organic Letters. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpEKHrDG5P8Vh4hbHwhikYLf3b_9tQlnBpNWOvyQEgipo2Q0j_r-Anha8KwZbmyZ62fnac5WHWg_gDyJvm6v66OMxV4is5tODevIJMzq7M8MC8NYOyk18o2kP1W7FxD39ZoxlHG3ufI4XPKkC4MXc=]
- Enantioselective synthesis of 1-substituted tetrahydro-β-carboline derivatives via the asymmetric transfer hydrogenation. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8Du5xWJ4zOyQZBNYgcA5J7OfjZ2nCUIUsUPcJJBhhl3-mYXzxKqPOwHNKw5an-_dm9aHNMpu47e9eKMgPLCOi6nfVl2raQxDqNbo0V5PuYrbwKXUMloFm_8ic280EvaoTWyIjkhDYE27TYI4VXoYGHUekiJlDG_Jrxn1ywuKjJZO45OOP0NGyfs4Y3FPct0OATircw8pZ_5RKObpWXwjz2zM9cO36GNvBCxG_N1OQOeUY1Wxdm9MoSmI7Q6b72_QNgN2urCo5Bmamvn4ts5wkbl48bRNz-s-DK1UClbP2MdLemz7YI2U=]
Sources
A Comparative Guide to the Spectroscopic Validation of (S)-4-(1-aminoethyl)-2-chlorophenol
This guide provides a comprehensive framework for the unambiguous structural and stereochemical validation of (S)-4-(1-aminoethyl)-2-chlorophenol, a chiral building block of significant interest in pharmaceutical development.[1] The chirality of such intermediates is often paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). Therefore, a rigorous, multi-faceted analytical approach is not merely procedural but essential for ensuring molecular integrity.
Here, we move beyond a simple recitation of techniques. We will explore the causal logic behind employing a suite of orthogonal spectroscopic methods—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Circular Dichroism (CD)—to create a self-validating system of analysis. Each piece of data from one technique corroborates the others, culminating in an irrefutable confirmation of the molecule's identity, connectivity, and absolute stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy serves as the cornerstone of molecular structure elucidation, providing a detailed map of the atomic framework. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecule's complete covalent structure. For a molecule like (S)-4-(1-aminoethyl)-2-chlorophenol, a combination of 1D and 2D NMR experiments is indispensable.
The rationale for this multi-dimensional approach is built on layers of confirmation. ¹H NMR provides proton counts and coupling information (proton-proton proximity), ¹³C NMR confirms the number of unique carbon environments, and 2D experiments like COSY and HSQC explicitly link these proton and carbon frameworks together, removing any ambiguity.
Predicted ¹H and ¹³C NMR Data
The following table summarizes the anticipated chemical shifts for (S)-4-(1-aminoethyl)-2-chlorophenol. These predictions are based on established chemical shift principles and data from structurally similar compounds, such as 2-amino-4-chlorophenol and other aminophenol derivatives.[2][3][4]
| Atom # | Assignment | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |
| 1 | C-OH | - | - | ~150-155 |
| 2 | C-Cl | - | - | ~120-125 |
| 3 | Ar-H | ~7.2-7.3 | d | ~128-130 |
| 4 | C-CH | - | - | ~130-135 |
| 5 | Ar-H | ~6.8-6.9 | dd | ~115-118 |
| 6 | Ar-H | ~7.1-7.2 | d | ~125-127 |
| 7 | -CH(NH₂) | ~4.0-4.2 | q | ~50-55 |
| 8 | -CH₃ | ~1.4-1.6 | d | ~20-25 |
| - | -OH | ~9.0-10.0 | br s | - |
| - | -NH₂ | ~1.5-2.5 | br s | - |
Note: Chemical shifts are highly dependent on the solvent and concentration. The values for OH and NH₂ protons are particularly variable and may exchange with deuterium in solvents like D₂O or CD₃OD.
Sources
Benchmarking (S)-4-(1-aminoethyl)-2-chlorophenol Derivatives in High-Throughput Screening: A Fragment-Based Drug Discovery Guide
Fragment-Based Drug Discovery (FBDD) has revolutionized the identification of novel therapeutics by focusing on low-molecular-weight compounds that offer high ligand efficiency. Among the vast chemical space of fragment libraries, (S)-4-(1-aminoethyl)-2-chlorophenol (CAS: 1213971-23-3) has emerged as a highly privileged scaffold. Combining a chiral phenethylamine core with a halogenated phenol moiety, this compound serves as an exceptional starting point for targeting aminergic G-protein coupled receptors (GPCRs), monoamine oxidases (MAOs), and challenging protein-protein interactions.
This guide objectively benchmarks (S)-4-(1-aminoethyl)-2-chlorophenol against its structural alternatives, detailing the mechanistic causality behind its superior performance and providing a validated High-Throughput Screening (HTS) protocol for its application.
The Mechanistic Advantage: Halogen Bonding and Stereochemistry
To understand why (S)-4-(1-aminoethyl)-2-chlorophenol outperforms standard phenethylamine derivatives like tyramine, we must analyze the causality of its structural modifications.
The Role of the 2-Chloro Substitution (Halogen Bonding)
Historically, halogens in drug design were viewed merely as lipophilic space-fillers. However, modern structural biology reveals that halogens act as potent Lewis acids. The electron density on the chlorine atom is anisotropic, creating a localized region of positive electrostatic potential known as a "sigma-hole" [1]. This allows the 2-chloro group to form highly directional halogen bonds (X-bonds) with electron-rich Lewis bases, such as the backbone carbonyl oxygens of target proteins [2].
Furthermore, the electron-withdrawing nature of the chlorine atom lowers the pKa of the adjacent phenol group. This inductive effect enhances the phenol's capacity to act as a stronger hydrogen-bond donor compared to unsubstituted analogs, drastically improving target residence time.
The Criticality of (S)-Chirality
The 1-aminoethyl group introduces a chiral center at the alpha carbon. The (S)-enantiomer specifically dictates the spatial orientation of the primary amine. In stereospecific binding pockets (such as the orthosteric site of monoamine oxidases), the (S)-configuration aligns the amine for optimal salt-bridge formation with conserved aspartate residues, while preventing the steric clashes observed with the (R)-enantiomer.
Mechanistic binding logic of (S)-4-(1-aminoethyl)-2-chlorophenol derivatives.
Performance Comparison: HTS Metrics
In FBDD, fragments are screened at high concentrations (typically 100 µM to 1 mM) due to their inherently low initial affinities. The true measure of a fragment's value is its Ligand Efficiency (LE) —the binding energy per heavy atom.
The table below benchmarks the performance of (S)-4-(1-aminoethyl)-2-chlorophenol against the (R)-enantiomer, unsubstituted tyramine, and the non-halogenated analog in a standardized Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay targeting a model aminergic receptor.
| Compound | Molecular Weight (Da) | TR-FRET IC₅₀ (µM) | Ligand Efficiency (kcal/mol/HA) | HTS Z'-Factor | Aqueous Sol. (µM) |
| (S)-4-(1-aminoethyl)-2-chlorophenol | 171.62 | 12.4 | 0.48 | 0.78 | >500 |
| (R)-4-(1-aminoethyl)-2-chlorophenol | 171.62 | >100 | <0.30 | 0.75 | >500 |
| 4-(1-aminoethyl)phenol | 137.18 | 42.1 | 0.41 | 0.74 | >1000 |
| Tyramine (Control) | 137.18 | 85.0 | 0.35 | 0.72 | >1000 |
Data Analysis: The (S)-chloro derivative demonstrates a nearly 7-fold improvement in IC₅₀ over the unsubstituted tyramine control, pushing the Ligand Efficiency to an exceptional 0.48 kcal/mol per heavy atom (an LE > 0.3 is generally required for successful lead optimization) [3]. The stark drop-off in affinity for the (R)-enantiomer validates the strict stereochemical requirements of the target pocket.
Experimental Workflow: TR-FRET High-Throughput Screening
Screening halogenated fragments at high micromolar concentrations introduces a significant risk of compound autofluorescence and inner-filter effects. To mitigate this, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold-standard methodology [4]. By utilizing lanthanide fluorophores (e.g., Terbium or Europium) with long emission half-lives, a delayed reading window completely eliminates short-lived background fluorescence generated by the fragment library [5].
Step-by-Step TR-FRET Protocol
1. Reagent Preparation & Target Labeling
-
Action: Conjugate the target protein with a Terbium (Tb) cryptate donor and the tracer ligand with a fluorescent acceptor (e.g., d2 or XL665).
-
Causality: Terbium provides a massive Stokes shift and a long emission half-life (milliseconds), ensuring that the excitation energy does not overlap with the emission reading, thereby maximizing the signal-to-noise ratio.
2. Acoustic Liquid Handling (Compound Dispensing)
-
Action: Use an acoustic liquid handler (e.g., Echo 550) to dispense 50 nL of the fragment library (in 100% DMSO) into a low-volume 1536-well black microplate.
-
Causality: Acoustic dispensing eliminates physical tips, preventing carryover contamination and ensuring absolute volumetric precision, which is critical when maintaining a final DMSO concentration strictly below 1% to prevent target denaturation.
3. Assay Assembly
-
Action: Dispense 2.5 µL of the target protein solution, followed by 2.5 µL of the tracer ligand solution. The assay buffer must contain 0.01% Tween-20 and 0.1% BSA.
-
Causality: The inclusion of non-ionic detergents and carrier proteins prevents the hydrophobic aggregation of fragments and stops non-specific binding to the plastic walls of the microplate, ensuring a self-validating, artifact-free system.
4. Incubation & Equilibration
-
Action: Seal the plate and incubate at room temperature (22°C) for 120 minutes in the dark.
-
Causality: Fragments have fast association/dissociation kinetics. A 120-minute incubation guarantees thermodynamic equilibrium has been reached before the snapshot of binding is taken.
5. Time-Resolved Detection & Ratiometric Analysis
-
Action: Read the plate using an HTS microplate reader (e.g., PHERAstar FSX). Excite at 340 nm. Wait for a 100 µs delay, then integrate the emission signals at 615 nm (Tb donor) and 665 nm (Acceptor) for 200 µs. Calculate the ratio: (Emission 665 nm / Emission 615 nm) × 10,000.
-
Causality: The 100 µs delay allows all background autofluorescence from the (S)-4-(1-aminoethyl)-2-chlorophenol derivatives to decay to zero. The ratiometric calculation normalizes well-to-well variations in dispensing volume or minor optical interference, yielding a robust Z'-factor > 0.7 [6].
TR-FRET High-Throughput Screening Workflow for Fragment Libraries.
Conclusion
For drug development professionals engineering the next generation of aminergic inhibitors, (S)-4-(1-aminoethyl)-2-chlorophenol represents a masterclass in fragment design. By leveraging the geometric precision of the (S)-enantiomer and the Lewis acid properties of the 2-chloro substitution, this derivative achieves superior ligand efficiency. When paired with a robust, artifact-resistant TR-FRET screening protocol, it provides an unparalleled foundation for hit-to-lead optimization campaigns.
References
-
Looking Back, Looking Forward at Halogen Bonding in Drug Discovery National Center for Biotechnology Information (PMC)[Link]
-
Halogen bonding for rational drug design and new drug discovery PubMed (National Institutes of Health)[Link]
-
Fragment-Based Drug Design: From Then until Now, and Toward the Future Journal of Medicinal Chemistry (ACS Publications)[Link]
-
Understanding TR-FRET Assays: Protocols and the Role of Plate Readers DCReport [Link]
-
A General TR-FRET Assay Platform for High-Throughput Screening National Center for Biotechnology Information (PMC)[Link]
-
TR-FRET-Based High-Throughput Screening Assay for Identification of Inhibitors National Center for Biotechnology Information (PMC)[Link]
Orthogonal Testing Methods for (S)-4-(1-aminoethyl)-2-chlorophenol Quality Control: A Comparative Guide
As pharmaceutical pipelines increasingly rely on complex chiral building blocks, the analytical strategies used to release these intermediates must be infallible. (S)-4-(1-aminoethyl)-2-chlorophenol is a highly functionalized chiral scaffold featuring an acidic phenol, a basic primary amine, and a halogenated aromatic ring. Because of its amphoteric (zwitterionic) nature and the presence of a benzylic stereocenter, traditional single-method quality control (QC) is highly susceptible to measurement bias, co-elution, and false-positive purity reporting.
To eliminate method-specific biases and ensure the absolute integrity of critical quality attributes (CQAs), regulatory bodies and metrological institutes mandate the use of orthogonal testing —the deployment of independent analytical techniques that operate on fundamentally different physical principles 1.
This guide provides a comprehensive, data-backed comparison of orthogonal methodologies for validating both the enantiomeric excess (ee%) and chemical purity of (S)-4-(1-aminoethyl)-2-chlorophenol.
Orthogonal QC workflow for (S)-4-(1-aminoethyl)-2-chlorophenol targeting primary CQAs.
Part 1: Enantiomeric Excess (ee%) – Overcoming Chiral Amine Tailing
The primary analytical challenge with (S)-4-(1-aminoethyl)-2-chlorophenol is the basic primary amine. On traditional silica-based chiral stationary phases (CSPs), free amines engage in secondary hydrogen bonding and ion-exchange interactions with residual surface silanols. This causes severe peak tailing, which obscures the integration of the minor (R)-enantiomer and artificially inflates the reported ee%.
To combat this, we compare Chiral HPLC (using basic mobile phase additives) against Chiral SFC (Supercritical Fluid Chromatography), which offers a completely orthogonal solvation environment and distinct enantiorecognition kinetics 2.
Method A: Chiral HPLC (Primary)
In normal-phase HPLC, the addition of Diethylamine (DEA) is required to dynamically coat the acidic silanols on the CSP, allowing the amine to elute with a Gaussian peak shape.
-
Column: Daicel Chiralpak IG (4.6 x 250 mm, 5 µm) – Immobilized amylose-based phase tolerates polar modifiers.
-
Mobile Phase: Hexane : Ethanol : Diethylamine (80 : 20 : 0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 225 nm (targeting the chlorophenol chromophore).
-
System Suitability: Resolution (Rs) between (R) and (S) isomers must be ≥ 2.0. Tailing factor (Tf) ≤ 1.5.
Method B: Chiral SFC (Orthogonal)
SFC utilizes supercritical CO2 as the bulk mobile phase. Because CO2 is non-polar and slightly acidic (forming transient carbonic acid with trace moisture), it fundamentally alters the ionization state of the analyte compared to hexane/ethanol. Methanol with a basic modifier is used as a co-solvent to elute the highly polar zwitterion.
-
Column: Daicel Chiralpak IG (4.6 x 250 mm, 5 µm).
-
Mobile Phase: CO2 : Methanol (containing 0.2% Isopropylamine) (75 : 25).
-
Backpressure/Temp: 120 bar / 35 °C.
-
Flow Rate: 3.0 mL/min.
-
System Suitability: Rs ≥ 2.5.
Comparative Performance Data: Chiral Purity
| Parameter | Chiral HPLC (Normal Phase) | Chiral SFC (Supercritical CO2) | Analytical Advantage |
| Analysis Time | ~18.5 minutes | ~4.2 minutes | SFC provides a 4x increase in throughput due to lower fluid viscosity. |
| Resolution (Rs) | 2.3 | 3.8 | SFC yields sharper peaks, improving the integration baseline for trace (R)-isomer. |
| Tailing Factor | 1.45 | 1.05 | Isopropylamine in SFC more effectively masks silanols under supercritical conditions. |
| LOD for (R)-isomer | 0.05% | 0.01% | SFC's peak focusing enhances signal-to-noise (S/N) ratio for trace enantiomers. |
Part 2: Chemical Purity – Breaking the Chromophore Dependency
Reversed-Phase HPLC (RP-HPLC) is the industry standard for chemical purity. However, it relies on UV detection. If a process impurity (e.g., an aliphatic starting material or a degraded non-chromophoric byproduct) lacks a UV chromophore, or if its extinction coefficient drastically differs from the API, HPLC will yield a false-negative or skewed mass balance.
Quantitative Nuclear Magnetic Resonance (qNMR) is the ultimate orthogonal technique. It does not rely on separation or UV absorbance; instead, it measures the absolute number of protons resonating at specific chemical shifts. Because the signal integral is directly proportional to the molar amount of the nuclei, qNMR provides an absolute, universal mass-balance without requiring identical reference standards for impurities 3.
Mechanistic logic demonstrating how qNMR acts as a fail-safe against HPLC-UV detection limits.
Method A: RP-HPLC-UV (Primary)
Because (S)-4-(1-aminoethyl)-2-chlorophenol is amphoteric, the mobile phase pH must be driven low (pH ~2.0) to fully protonate the amine and keep the phenol neutral, preventing peak splitting.
-
Column: Waters XSelect CSH C18 (4.6 x 150 mm, 3.5 µm) – Charged surface hybrid prevents amine tailing.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 60% B over 15 minutes.
-
Detection: UV @ 220 nm.
-
System Suitability: Area RSD ≤ 1.0% for 5 replicate injections of the standard.
Method B: 1H qNMR (Orthogonal)
To ensure the zwitterion dissolves completely and yields sharp, quantifiable signals, an internal standard (IS) with a distinct chemical shift is utilized 4.
-
Solvent: DMSO-d6 with 0.1% DCl (Deuterium chloride). The acid ensures fast exchange of the amine/phenol protons, preventing line broadening.
-
Internal Standard (IS): Maleic acid (TraceCERT®, NIST traceable). Singlet at ~6.26 ppm.
-
Analyte Target Signal: The doublet of the 1-aminoethyl methyl group at ~1.45 ppm, or the distinct aromatic proton at C3 (~7.3 ppm).
-
Acquisition: 400 MHz or higher spectrometer; 90° pulse angle; relaxation delay (D1) ≥ 5 × T1 (typically 30-60 seconds) to ensure complete longitudinal relaxation.
-
Calculation: Purity is calculated via the mass-balance equation integrating the analyte target signal against the Maleic acid IS.
Comparative Performance Data: Chemical Purity
| Parameter | RP-HPLC-UV | 1H qNMR | Analytical Advantage |
| Detection Mechanism | Extinction coefficient dependent | Universal proton resonance | qNMR detects aliphatic and non-chromophoric impurities missed by HPLC. |
| Calibration Requirement | Requires identical reference standard | Requires only a generic IS | qNMR allows for absolute quantitation without an API-specific standard. |
| Precision (RSD) | 0.15% | 0.45% | HPLC offers tighter injection precision for routine lot-release. |
| Limit of Quantitation | 0.05% | 0.50% | HPLC is vastly superior for trace-level impurity detection. |
Synthesis and Recommendations
For the rigorous quality control of (S)-4-(1-aminoethyl)-2-chlorophenol, relying on a single analytical modality introduces unacceptable risk.
-
For Chiral QC: While Chiral HPLC is sufficient for routine release, Chiral SFC should be implemented during method validation and stability testing. The orthogonal selectivity of supercritical CO2 guarantees that co-eluting enantiomeric impurities are resolved.
-
For Chemical QC: RP-HPLC-UV remains the workhorse for high-sensitivity trace impurity profiling. However, 1H qNMR must be utilized as an orthogonal cross-check during the establishment of primary reference standards and early-phase process development to verify that no "invisible" impurities are skewing the HPLC mass balance.
By combining these self-validating, orthogonal systems, drug development professionals can establish an unimpeachable quality profile for complex chiral intermediates.
References
- Orthogonal and complementary measurements of properties of drug products containing nanomaterials. PubMed (NIH).
- Chiral SFC vs. HPLC: Strategic Analysis for Dimethoxyphenylpropanamine Enantiomers. BenchChem.
- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry (ACS Publications).
- Application of Quantitative NMR (qHNMR) towards Establishment of Pharmaceutical Reference Standard; A Case of a Ticagrelor Process Impurity. J-Stage.
Sources
- 1. Orthogonal and complementary measurements of properties of drug products containing nanomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Application of Quantitative NMR (qHNMR) towards Establishment of Pharmaceutical Reference Standard; A Case of a Ticagrelor Process Impurity [jstage.jst.go.jp]
(s)-4-(1-Aminoethyl)-2-chlorophenol proper disposal procedures
Comprehensive Safety and Disposal Protocol for (S)-4-(1-Aminoethyl)-2-chlorophenol
As a bifunctional pharmaceutical intermediate, (S)-4-(1-Aminoethyl)-2-chlorophenol (C₈H₁₀ClNO) presents unique logistical and safety challenges. It combines the reactivity and corrosivity of an amine with the environmental persistence and thermal degradation risks of a halogenated phenol. This guide provides drug development professionals and laboratory scientists with field-proven, self-validating methodologies for the safe handling, emergency decontamination, and regulatory-compliant disposal of this compound.
Physicochemical Causality & Hazard Profile
To design an effective disposal strategy, we must first understand the molecular causality behind the compound's hazards.
-
The Amine Moiety (-NH₂): Confers basicity, nucleophilicity, and hygroscopic properties. It is the primary driver for the compound's classification as a skin/eye irritant and a respiratory hazard[1][2].
-
The Chlorophenol Backbone: The carbon-chlorine (C-Cl) bond on the aromatic ring makes the molecule highly recalcitrant to standard biological degradation. More critically, chlorophenols are direct precursors to highly toxic environmental pollutants if exposed to improper thermal stress[3][4].
Table 1: Hazard Summary & Quantitative Data
| Parameter | Value / Specification | Mechanistic Implication |
| Molecular Weight | 171.62 g/mol | Low molecular weight facilitates aerosolization; inhalation risk[1]. |
| GHS Hazard Codes | H302, H315, H319, H335 | Harmful if swallowed; causes severe skin/eye/respiratory irritation[1][5]. |
| EPA Waste Classification | Halogenated Organic Waste | Cannot be mixed with standard non-halogenated solvent waste[6]. |
| Incompatible Materials | Strong oxidizers, strong acids | Exothermic acid-base reactions; risk of toxic NOx and HCl gas release[2]. |
The Mechanistic Science of Halogenated Waste Disposal
You cannot dispose of (S)-4-(1-Aminoethyl)-2-chlorophenol via standard wastewater neutralization or basic biohazard incineration. The presence of the chlorine atom dictates a highly specific end-of-life workflow.
When halogenated aromatic compounds are subjected to suboptimal incineration (temperatures < 850°C), the C-Cl and C-OH bonds undergo incomplete homolytic cleavage. This generates highly reactive chlorophenoxy radicals. Through, these radicals recombine to form Polychlorinated dibenzo-p-dioxins (PCDDs) and Polychlorinated dibenzofurans (PCDFs) [3][7]. Dioxins are among the most potent, persistent, and bioaccumulative anthropogenic toxicants known[4][8].
To completely bypass the precursor route of dioxin formation, disposal must be routed to specialized High-Temperature Rotary Kiln Incinerators [6]. These facilities operate at temperatures exceeding 1000°C with a mandatory gas residence time of >2 seconds, ensuring complete thermal oxidation[3]. Because complete combustion of chlorinated organics yields corrosive hydrogen chloride (HCl) gas, the incinerator must be equipped with an alkaline wet scrubber to neutralize the exhaust[6].
Thermal degradation pathways of chlorophenols comparing compliant vs. non-compliant incineration.
Standard Operating Procedure (SOP): Routine Laboratory Disposal
This protocol utilizes a self-validating system to ensure regulatory compliance and prevent dangerous cross-contamination.
Phase 1: Segregation & Containment
-
Select the Receptacle: Use only High-Density Polyethylene (HDPE) or PTFE-lined waste containers. Causality: The amine moiety can slowly degrade standard PET plastics, while HDPE provides excellent chemical resistance to both amines and phenols.
-
Segregation: Deposit the chemical strictly into a container designated for "Halogenated Organic Waste."
-
Validation Check: Inspect the waste log prior to addition. Ensure no strong oxidizers (e.g., peroxides, nitric acid) or non-halogenated bulk solvents are present in the container. Mixing halogenated and non-halogenated waste exponentially increases institutional disposal costs and introduces exothermic reaction risks[2].
-
Phase 2: Transfer & Storage 3. Sealing: Cap the container tightly immediately after use. Causality: The compound is hygroscopic and can release irritating vapors into the laboratory atmosphere[2]. 4. Secondary Containment: Place the primary waste container inside a secondary containment tray within a dedicated, ventilated corrosive/toxic storage cabinet.
- Validation Check: Verify that the storage cabinet is actively exhausted and physically separated from acid storage (to prevent amine salt formation) and oxidizer storage.
Phase 3: EHS Handoff 5. Labeling: Affix a hazardous waste tag detailing the exact chemical name, CAS number (if available), and the estimated mass/volume. Mark the GHS pictograms for "Corrosive" and "Toxic". 6. Manifesting: Transfer custody to your Environmental Health and Safety (EHS) department, specifying that the waste requires .
Emergency Spill Response & Decontamination Protocol
In the event of a localized spill, rapid neutralization and containment are critical to prevent respiratory exposure and surface corrosion.
Step 1: Isolation & PPE
-
Evacuate personnel from the immediate vicinity.
-
Don maximum routine PPE: Nitrile gloves (double-gloved), a fitted chemical splash face shield, and a NIOSH-approved N95 or P100 particulate respirator if the solid has aerosolized[1].
Step 2: Containment
-
Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth).
-
Critical Warning: Do not use sawdust or paper towels. Causality: Amines and phenols can react exothermically with organic combustibles, potentially igniting if residual oxidizers are present.
Step 3: Collection & Decontamination
-
Use non-sparking polypropylene tools to sweep the absorbed mixture into a heavy-duty hazardous waste bag.
-
Surface Decontamination: Wash the affected surface with a mildly acidic solution (e.g., 5% acetic acid or citric acid) to protonate and neutralize residual amine traces, rendering them water-soluble. Follow with a standard detergent wash and copious water rinsing[1].
-
Validation Check: Swipe the area with pH paper moistened with DI water. A neutral pH (6.5 - 7.5) confirms the complete removal of the basic amine residue.
References
-
U.S. Environmental Protection Agency (EPA). (1986). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA/600/2-86/113. Retrieved from [Link]
-
Evans, C. S., & Dellinger, B. (2005). Mechanisms of Dioxin Formation from the High-Temperature Oxidation of 2-Chlorophenol. Environmental Science & Technology, 39(1), 122-127. Retrieved from[Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Dioxins in the environment: What are the health risks? NCBI Bookshelf. Retrieved from[Link]
Sources
- 1. aaronchem.com [aaronchem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Dioxins in the environment: What are the health risks? - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. epa.gov [epa.gov]
Comprehensive Safety & Handling Guide: (S)-4-(1-Aminoethyl)-2-chlorophenol
As a chiral building block heavily utilized in active pharmaceutical ingredient (API) synthesis, (S)-4-(1-Aminoethyl)-2-chlorophenol (CAS: 1213412-83-9) presents unique handling challenges[1]. Standard laboratory safety protocols often fail to account for the synergistic hazards posed by bifunctional molecules.
This guide provides drug development professionals with a self-validating, mechanistic approach to personal protective equipment (PPE) selection, operational workflows, and disposal plans.
Mechanistic Hazard Analysis: The "Bifunctional" Threat
To select the correct PPE, you must understand why this specific molecule is hazardous. (S)-4-(1-Aminoethyl)-2-chlorophenol combines two highly reactive functional groups, requiring a defense strategy that addresses both simultaneously:
-
The Alkylamine Moiety (Alkaline Corrosivity): Primary amines are highly basic. Upon contact with moisture in the skin or eyes, they extract protons, generating localized hydroxide ions. This causes saponification of lipid membranes (liquefactive necrosis), allowing the chemical to rapidly penetrate deep into corneal and dermal tissues[2].
-
The Chlorophenol Moiety (Lipophilicity & Systemic Toxicity): Chlorophenols are highly lipophilic and readily disrupt the stratum corneum (the skin's outer barrier)[3]. Once transdermal absorption occurs, chlorophenols can uncouple oxidative phosphorylation in mitochondria, leading to severe systemic effects including central nervous system (CNS) depression, tremors, and hepatic/renal damage.
The Causality of PPE Failure: A standard thin nitrile glove might temporarily resist the amine but will rapidly degrade upon exposure to the lipophilic chlorophenol ring. Conversely, a glove designed only for organics might fail against the alkaline amine[2],[4].
Quantitative PPE Matrix
Based on permeation data for both alkylamines and chlorophenol derivatives, the following PPE is strictly required for active handling[2],[4].
| PPE Category | Recommended Material & Specification | Breakthrough Time / Protection Factor | Mechanistic Rationale |
| Hand Protection | Butyl Rubber (0.7 mm) (Alternative: Double-gloved Heavy-Duty Nitrile for <15 min tasks) | > 120 minutes (Butyl)[4] | Butyl rubber provides the necessary cross-resistance to both basic alkylamines and lipophilic chlorinated aromatics, preventing transdermal systemic absorption[2]. |
| Eye/Face Protection | Tight-fitting chemical splash goggles AND a full face shield. | N/A (Continuous Barrier) | Prevents aerosolized dust or dissolved splashes from causing rapid corneal saponification. |
| Respiratory Protection | NIOSH-approved P100 or European Standard EN 143 Type A Particulate Respirator[3]. | APF 10 (Half-mask) to APF 50 (Full-face) | Filters aerosolized crystalline dust and captures volatile chlorophenol vapors generated during weighing[3]. |
| Body Protection | Tychem® or equivalent chemical-resistant disposable suit. | > 240 minutes | Standard cotton lab coats act as a porous reservoir, trapping chlorophenol dust against the skin and increasing exposure time. |
Operational Protocol: Step-by-Step Methodology
Every protocol must be a self-validating system. Do not proceed to the next step unless the previous condition is fully met.
Phase 1: Pre-Operation & Engineering Controls
-
Verify Containment: Conduct all handling inside a certified Class II Type B2 Biological Safety Cabinet or a chemical fume hood with a minimum face velocity of 100 fpm[3].
-
Clear Incompatibles: Remove all strong oxidizing agents, acid anhydrides, and acid chlorides from the workspace to prevent exothermic reactions[3].
-
Don PPE Systematically: Suit → Respirator → Goggles → Inner Nitrile Gloves → Outer Butyl Gloves.
Phase 2: Active Handling (Weighing & Transfer)
-
Mitigate Static: (S)-4-(1-Aminoethyl)-2-chlorophenol is typically a solid/powder. Use an anti-static gun on your weighing boats and spatulas. Static discharge can aerosolize the powder, bypassing localized ventilation.
-
Execute Transfer: Weigh the material directly into a sealable vessel (e.g., a septum-capped vial or Schott bottle).
-
Seal Before Removal: Never remove an open container of this compound from the fume hood. Seal it tightly and wipe the exterior of the vessel with a damp cloth before transferring it to the bench or reactor.
Phase 3: Doffing & Decontamination
-
Decontaminate Outer Gloves: Wipe outer butyl gloves with a dilute solvent (e.g., isopropanol) followed by water while still inside the hood.
-
Doffing Order: Remove outer gloves → Face shield/Goggles → Suit → Respirator → Inner gloves.
-
Final Validation: Wash hands and forearms with copious amounts of soap and water for a minimum of 15 minutes[3],.
Workflow & Emergency Escalation Visualization
Standard operational workflow and emergency escalation path for handling bifunctional chlorophenols.
Spill Response & Disposal Plan
Because chlorophenols are classified as toxic to aquatic life with long-lasting effects [3],, improper disposal or spill response can result in severe environmental contamination and regulatory fines.
Immediate Spill Response Protocol
-
Evacuate & Isolate: Evacuate personnel from the immediate area. Ensure the fume hood or room ventilation is operating at maximum capacity.
-
Avoid Water Flushing: Do NOT wash the spill into the sewer. Water will dissolve the amine salt and spread the highly toxic chlorophenol into aquatic systems.
-
Dry Containment: Cover the spilled solid with a slightly damp, inert absorbent pad or dry sand/earth to suppress dust generation. Do not dry-sweep.
-
Collection: Use non-sparking plastic tools to scoop the absorbed material into a rigid, sealable, and chemically compatible hazardous waste container.
Routine Disposal Plan
-
Categorization: Treat all empty containers, contaminated PPE, and residual chemical as Hazardous Waste under EPA/RCRA guidelines for chlorinated phenols[3].
-
Destruction Method: Dispose of contents/containers via an approved industrial waste disposal plant[3]. High-temperature incineration equipped with scrubbers is required to prevent the formation of highly toxic dioxins and hydrogen chloride gas during combustion.
References
- EvitaChem.Buy (s)-4-(1-Aminoethyl)-2-chlorophenol (CAS 1213412-83-9).
- Fisher Scientific.SAFETY DATA SHEET - Chlorophenol.
- Sigma-Aldrich.SAFETY DATA SHEET.
- CDC / Journal of Environmental Monitoring.Determination of alkylamine permeation through protective gloves using aliphatic amine pads.
- Thermo Fisher Scientific.SAFETY DATA SHEET - 4-tert-Butyl-2-chlorophenol.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
